GDC-0326
Description
inhibits phosphoinositide 3-kinase alpha; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[2-(2-propan-2-yl-1,2,4-triazol-3-yl)-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepin-9-yl]oxy]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O3/c1-11(2)25-19(21-10-22-25)15-9-24-6-7-27-16-8-13(28-12(3)17(20)26)4-5-14(16)18(24)23-15/h4-5,8-12H,6-7H2,1-3H3,(H2,20,26)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIKYDKLGPWRPMZ-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NC=N1)C2=CN3CCOC4=C(C3=N2)C=CC(=C4)OC(C)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N)OC1=CC2=C(C=C1)C3=NC(=CN3CCO2)C4=NC=NN4C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1282514-88-8 | |
| Record name | GDC-0326 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1282514888 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GDC-0326 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MPJ2JD8YZX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
GDC-0326 (Taselisib): A Deep Dive into its Mechanism of Action in PIK3CA Mutant Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action of GDC-0326, also known as Taselisib, with a specific focus on its effects in cancer cells harboring mutations in the PIK3CA gene. This compound is a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, a critical signaling cascade frequently dysregulated in human cancers.
Core Mechanism of Action: Dual Inhibition and Mutant-Specific Degradation
This compound is a potent inhibitor of the Class I PI3K family, with particular selectivity for the p110α isoform, the catalytic subunit encoded by the PIK3CA gene.[1] In cancer cells with activating mutations in PIK3CA, the PI3K pathway is constitutively active, driving cell growth, proliferation, and survival. This compound exerts its anti-tumor effects through a dual mechanism:
-
Kinase Inhibition: this compound competitively binds to the ATP-binding pocket of the p110α catalytic subunit, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This blockade abrogates the downstream signaling cascade, leading to reduced activation of key effectors such as AKT and mTOR.
-
Mutant-Specific Protein Degradation: A unique and critical aspect of this compound's mechanism in PIK3CA mutant cells is its ability to induce the degradation of the mutant p110α protein.[2][3][4][5] This effect is specific to the mutated form of the protein and is not observed with the wild-type p110α.[2] The degradation is mediated by the ubiquitin-proteasome system.[3] This dual action of not only inhibiting the enzymatic activity but also reducing the total levels of the oncogenic driver protein contributes to the enhanced potency of this compound in PIK3CA mutant cancer models.[2]
This targeted degradation of the mutant oncoprotein distinguishes this compound from other PI3K inhibitors and is thought to contribute to a more sustained pathway inhibition and potent anti-tumor activity.[2][4]
Quantitative Data Presentation
The following tables summarize the in vitro potency of this compound (Taselisib) in various cancer cell lines, highlighting its increased efficacy in those with PIK3CA mutations.
Table 1: In Vitro Antiproliferative Activity of this compound (Taselisib) in Head and Neck Squamous Carcinoma (HNSCC) Cell Lines [6]
| Cell Line | PIK3CA Status | IC50 (nM) |
| Cal-33 | H1047R Mutant | <100 |
| HSC-2 | E545K Mutant | <100 |
| LB-771 | Amplified | <100 |
| SNU-1076 | E545K Mutant | <100 |
| HSC-3 | Wild-Type | >1000 |
| FaDu | Wild-Type | >1000 |
| UPCI-SCC-90 | Wild-Type | >1000 |
| UD-SCC-2 | Wild-Type | >1000 |
Table 2: In Vitro Antiproliferative Activity of this compound (Taselisib) in Breast Cancer Cell Lines [7]
| Cell Line | PIK3CA Status | PTEN Status | Average IC50 (nM) |
| KPL-4 | H1047R Mutant | Wild-Type | 70 |
| A panel of PIK3CA mutant lines | Mutant | Not specified | ~70 |
| A panel of PIK3CA wild-type lines | Wild-Type | Not specified | ~1820 (26-fold less sensitive) |
Table 3: In Vitro Activity of this compound (Taselisib) in Uterine Serous Carcinoma (USC) Cell Lines [8]
| Cell Line Group | PIK3CA Status | HER2/neu Status | Mean IC50 (µM) ± SEM |
| Group 1 | Mutated | Amplified | 0.042 ± 0.006 |
| Group 2 | Wild-Type | Negative | 0.38 ± 0.06 |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Materials:
-
Cancer cell lines (e.g., HNSCC or breast cancer lines with known PIK3CA status)
-
Complete cell culture medium
-
This compound (Taselisib)
-
96-well opaque-walled plates
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Add the desired concentrations of the drug to the wells. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubation: Incubate the plates for 72 hours at 37°C.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis for PI3K Pathway Inhibition
This technique is used to detect and quantify the levels of specific proteins in a sample, in this case, the phosphorylation status of key proteins in the PI3K signaling pathway.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound (Taselisib)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit (Thermo Fisher Scientific)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-p110α, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound or vehicle for the desired time points (e.g., 1, 8, 24 hours).
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the cell lysates to microcentrifuge tubes and incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using the BCA protein assay.
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the levels of phosphorylated proteins to their total protein counterparts and loading controls (e.g., β-actin).
In Vivo Xenograft Studies
These studies are conducted to evaluate the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
PIK3CA mutant cancer cell lines (e.g., KPL-4, Cal-33)
-
Matrigel
-
This compound (Taselisib)
-
Vehicle solution (e.g., 0.5% methylcellulose, 0.2% Tween-80)
-
Calipers
Protocol:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) mixed with Matrigel into the flank of each mouse.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally via gavage at a specified dose (e.g., 5 mg/kg) and schedule (e.g., daily). The control group receives the vehicle solution.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week). Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint: Continue the treatment for a predetermined period (e.g., 21 days) or until the tumors in the control group reach a specified size. Euthanize the mice and excise the tumors for further analysis (e.g., western blotting for pharmacodynamic markers).
-
Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition. Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the treatment effect.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound mechanism in PIK3CA mutant cells.
Experimental Workflow Diagram
Caption: Experimental workflow for evaluating this compound.
Logical Relationship Diagram
Caption: Logical flow of this compound action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Precision targeting of mutant PI3Kα in cancer by selective degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A high affinity pan-PI3K binding module supports selective targeted protein degradation of PI3Kα - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Taselisib (GDC-0032), a Potent β-Sparing Small Molecule Inhibitor of PI3K, Radiosensitizes Head and Neck Squamous Carcinomas Containing Activating PIK3CA Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Taselisib, a selective inhibitor of PIK3CA, is highly effective on PIK3CA-mutated and HER2/neu amplified uterine serous carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
The Downstream Cascade: A Technical Guide to the Effects of PI3K Alpha Selective Inhibitor GDC-0326
For Researchers, Scientists, and Drug Development Professionals
Introduction
GDC-0326, also known as Taselisib, is a potent and selective inhibitor of the alpha isoform of phosphoinositide 3-kinase (PI3Kα).[1][2][3][4] The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[5][6][7] Dysregulation of this pathway, often through mutations in the PIK3CA gene encoding the p110α catalytic subunit of PI3K, is a frequent event in various human cancers.[7][8] This makes PI3Kα an attractive target for cancer therapy. This compound has been investigated in numerous preclinical and clinical studies to understand its therapeutic potential and molecular effects. This guide provides an in-depth technical overview of the downstream effects of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows involved.
Quantitative Analysis of this compound Activity
The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data regarding its inhibitory activity, effects on cell proliferation, and in vivo tumor growth inhibition.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Parameter | Value (nM) | Notes |
| PI3Kα | Ki | 0.2 | Potent and selective inhibition.[1][3][4] |
| PI3Kβ | Ki | 26.6 | ~133-fold selectivity for PI3Kα over PI3Kβ.[1][9] |
| PI3Kδ | Ki | 4 | ~20-fold selectivity for PI3Kα over PI3Kδ.[1][9] |
| PI3Kγ | Ki | 10.2 | ~51-fold selectivity for PI3Kα over PI3Kγ.[1][9] |
Table 2: Anti-proliferative Effects of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | PIK3CA Status | Parameter | Value (µM) |
| MCF7-neo/HER2 | Breast Cancer | Not Specified | EC50 | 0.1 |
| PC3 | Prostate Cancer | Not Specified | EC50 | 2.2 |
| Cal-33 | Head and Neck Squamous Carcinoma | H1047R mutation | IC50 | Not explicitly quantified, but potent inhibition observed. |
| LoVo | Colorectal Cancer | Not Specified | IC50 (for 5-Fu) | 13.2 |
| HT-29 | Colorectal Cancer | Not Specified | IC50 (for 5-Fu) | 10.1 |
Note: Data for LoVo and HT-29 cells reflect the IC50 of 5-Fluorouracil (5-Fu), where this compound was shown to enhance its effects.[10]
Table 3: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | Dosing (mg/kg, p.o., daily) | Tumor Growth Inhibition (TGI) (%) | Tumor Regression |
| MCF7-neo/HER2 | Breast Cancer | 0.78 | 73 | - |
| 1.56 | 79 | - | ||
| 3.25 | 83 | - | ||
| 6.25 | 101 | 6 out of 10 Partial Regressions (PRs) | ||
| 12.5 | 110 | 6 out of 10 Partial Regressions (PRs) | ||
| KPL-4 (PIK3CA H1047R) | Breast Cancer | 0.78 | 73 | - |
| 1.56 | 97 | - | ||
| 3.25 | 97 | - | ||
| 6.25 | 122 | 9 PRs and 1 Complete Regression (CR) out of 10 | ||
| 12.5 | 121 | - |
Signaling Pathways and Downstream Effects
This compound exerts its anti-tumor effects by directly inhibiting the catalytic activity of PI3Kα, thereby blocking the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[5] This reduction in PIP3 levels prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase AKT.
The inhibition of AKT phosphorylation is a key downstream consequence of this compound treatment.[2] Activated AKT phosphorylates a multitude of substrates that regulate cell survival, proliferation, and metabolism.[5][11] Key downstream targets of the PI3K/AKT pathway affected by this compound include components of the mTOR signaling network, such as ribosomal protein S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4EBP-1).[12] Inhibition of this pathway ultimately leads to decreased cell proliferation and induction of apoptosis.[12]
Interestingly, in colorectal cancer cells, this compound has been shown to induce necroptosis, a form of programmed necrosis, by modulating the expression of receptor-interacting protein kinase 1 (RIPK1) and RIPK3.[10][13] This suggests that this compound can activate alternative cell death pathways.
Experimental Protocols
Western Blotting for Phospho-Protein Analysis
Western blotting is a fundamental technique used to assess the phosphorylation status of key proteins in the PI3K signaling pathway following this compound treatment.
1. Cell Lysis and Protein Quantification:
-
Treat cells with this compound at desired concentrations and time points.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA protein assay.
2. SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by size on a polyacrylamide gel via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[14]
-
Incubate the membrane with primary antibodies specific for phosphorylated proteins (e.g., p-AKT, p-S6K, p-4EBP-1) and total proteins overnight at 4°C with gentle agitation.[14][15]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Wash the membrane again as described above.
4. Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Use loading controls, such as β-actin or GAPDH, to ensure equal protein loading.
Cell Proliferation Assay (e.g., CCK-8)
Cell Counting Kit-8 (CCK-8) assays are utilized to determine the effect of this compound on cell viability and proliferation.[13]
1. Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
2. Drug Treatment:
-
Treat the cells with a serial dilution of this compound or in combination with other agents (e.g., 5-Fu) for a specified duration (e.g., 48-72 hours).[16]
3. CCK-8 Reagent Addition:
-
Add CCK-8 solution to each well and incubate the plate for 1-4 hours at 37°C.
4. Absorbance Measurement:
-
Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
5. Data Analysis:
-
Calculate the cell viability as a percentage of the control (vehicle-treated) cells and plot dose-response curves to determine the IC50 or EC50 values.
In Vivo Xenograft Studies
Patient-derived xenograft (PDX) models or cell line-derived xenograft models are crucial for evaluating the in vivo efficacy of this compound.[17][18][19]
1. Tumor Implantation:
-
Implant human tumor cells or tissue fragments subcutaneously into immunocompromised mice (e.g., nude or SCID mice).[3][4]
2. Tumor Growth and Randomization:
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups when tumors reach a specific volume.
3. Drug Administration:
-
Administer this compound orally (p.o.) at various doses daily.[1][3][4] The control group receives the vehicle.
4. Tumor Measurement and Body Weight Monitoring:
-
Measure tumor volume using calipers at regular intervals.
-
Monitor the body weight of the mice as an indicator of toxicity.
5. Data Analysis:
-
Calculate Tumor Growth Inhibition (TGI) and assess for tumor regressions (Partial or Complete).
-
At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting for downstream pathway modulation).
Conclusion
This compound is a potent and selective PI3Kα inhibitor that effectively downregulates the PI3K/AKT/mTOR signaling pathway. Its downstream effects, characterized by the inhibition of key signaling nodes such as AKT, S6K, and 4EBP-1, translate into significant anti-proliferative and pro-apoptotic activity in cancer cells with a dysregulated PI3K pathway. Furthermore, the induction of necroptosis highlights a multifaceted mechanism of action. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of targeting PI3Kα in cancer.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medkoo.com [medkoo.com]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Maximising the potential of AKT inhibitors as anti-cancer treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 8. Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products [mdpi.com]
- 9. This compound - Biochemicals - CAT N°: 19241 [bertin-bioreagent.com]
- 10. This compound Enhances the Effects of 5-Fu in Colorectal Cancer Cells by Inducing Necroptotic Death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Taselisib (GDC-0032), a Potent β-Sparing Small Molecule Inhibitor of PI3K, Radiosensitizes Head and Neck Squamous Carcinomas Containing Activating PIK3CA Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Enhances the Effects of 5-Fu in Colorectal Cancer Cells by Inducing Necroptotic Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 15. Western Blot Protocols and Recipes | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 18. Patient-derived xenograft models: Current status, challenges, and innovations in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Patient Derived Xenograft Models: An Emerging Platform for Translational Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
GDC-0326: A Technical Guide to its Role as a Selective PI3Kα Inhibitor in the PI3K/AKT/mTOR Pathway
Audience: Researchers, scientists, and drug development professionals.
Abstract
The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Its frequent dysregulation in human cancers has made it a prime target for therapeutic intervention.[1][3][4] GDC-0326 is a potent and highly selective, orally bioavailable small-molecule inhibitor of the PI3Kα isoform.[5][6][7] This document provides a comprehensive technical overview of this compound, detailing its mechanism of action within the PI3K/AKT/mTOR cascade, summarizing key preclinical quantitative data, and outlining relevant experimental protocols.
The PI3K/AKT/mTOR Signaling Pathway and this compound's Point of Intervention
The PI3K/AKT/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), which recruit and activate Class I PI3Ks at the plasma membrane.[8][9] Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[2][10] PIP3 recruits proteins containing pleckstrin homology (PH) domains, such as AKT and PDK1, to the cell membrane, leading to AKT activation through phosphorylation.[2][9] Activated AKT proceeds to phosphorylate a multitude of downstream substrates, including the mTOR complex 1 (mTORC1), which in turn promotes protein synthesis and cell growth while inhibiting autophagy.[2][9]
This compound exerts its effect at the apex of this cascade by specifically inhibiting the p110α catalytic subunit of PI3K (PI3Kα).[5][7] By blocking the conversion of PIP2 to PIP3, this compound effectively prevents the activation of AKT and all subsequent downstream signaling, thereby inhibiting tumor cell growth and proliferation.
References
- 1. researchgate.net [researchgate.net]
- 2. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Determinants of Isoform Selectivity in PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Rational Design of Selective Benzoxazepin Inhibitors of the α-Isoform of Phosphoinositide 3-Kinase Culminating in the Identification of (S)-2-((2-(1-Isopropyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl)oxy)propanamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PI3K inhibitors are finally coming of age - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PI3K inhibitors: review and new strategies - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01676D [pubs.rsc.org]
Preclinical Profile of GDC-0326: A Potent and Selective PI3Kα Inhibitor for Solid Tumors
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
GDC-0326 is a potent and highly selective small molecule inhibitor of the α-isoform of phosphoinositide 3-kinase (PI3Kα).[1][2] The PI3K/AKT/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancers, playing a crucial role in cell growth, proliferation, survival, and metabolism.[3][4] Mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are common oncogenic drivers in a variety of solid tumors.[5] This makes PI3Kα a compelling target for cancer therapy. This compound has demonstrated significant preclinical anti-tumor activity in various solid tumor models, positioning it as a promising therapeutic agent. This technical guide provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental methodologies.
Mechanism of Action
This compound exerts its anti-tumor effects by selectively inhibiting the catalytic activity of PI3Kα. This inhibition prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger that activates downstream signaling cascades, most notably the AKT and mTOR pathways. By blocking this pathway, this compound effectively abrogates the pro-survival and pro-proliferative signals that are hyperactive in many cancer cells.
Signaling Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cellular processes. Upon activation by receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), PI3Kα phosphorylates PIP2 to generate PIP3. PIP3 recruits and activates AKT, which in turn phosphorylates a multitude of downstream targets, including mTOR. This signaling cascade ultimately leads to increased protein synthesis, cell growth, and proliferation, while inhibiting apoptosis. This compound specifically targets PI3Kα, the initial kinase in this cascade, thereby effectively shutting down these downstream oncogenic signals.
Quantitative Data Summary
The preclinical activity of this compound has been evaluated through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
In Vitro Potency and Selectivity
This compound demonstrates high potency against PI3Kα and significant selectivity over other Class I PI3K isoforms.
| Target | Ki (nM) |
| PI3Kα | 0.2[1][6] |
| PI3Kδ | 4[1][6] |
| PI3Kγ | 10.2[1][6] |
| PI3Kβ | 26.6[1][6] |
In Vitro Anti-proliferative Activity
The anti-proliferative effects of this compound have been assessed in various solid tumor cell lines.
| Cell Line | Tumor Type | IC50 (µM) |
| PC-3 | Prostate Cancer | 2.2[7] |
In Vivo Anti-Tumor Efficacy
This compound has shown significant, dose-dependent tumor growth inhibition in xenograft models of solid tumors.
| Xenograft Model | Tumor Type | Dose (mg/kg, p.o.) | Tumor Growth Inhibition (TGI) % |
| MCF7-neo/HER2 | Breast Cancer | 0.78 | 73[1] |
| 1.56 | 79[1] | ||
| 3.25 | 83[1] | ||
| 6.25 | 101[1] | ||
| 12.5 | 110[1] | ||
| KPL-4 | Breast Cancer | 0.78 | 73[1] |
| 1.56 | 97[1] | ||
| 3.25 | 97[1] | ||
| 6.25 | 122[1] | ||
| 12.5 | 121[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of preclinical studies. The following sections outline the protocols for key experiments.
In Vitro Cell Proliferation Assay (PC-3 cells)
A common method to assess the anti-proliferative activity of a compound is the MTT or similar cell viability assay.
Protocol:
-
Cell Culture: PC-3 human prostate cancer cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.[8]
-
Seeding: Cells are seeded into 96-well plates at a density of 5 x 103 cells per well and allowed to adhere overnight.[8]
-
Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubation: Plates are incubated for 72 to 96 hours.
-
Viability Assessment: After the incubation period, a cell viability reagent such as 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[8] Following a further incubation period, the resulting formazan crystals are solubilized, and the absorbance is measured using a microplate reader.
-
Data Analysis: The absorbance values are normalized to the vehicle-treated control wells, and the IC50 value is calculated using non-linear regression analysis.
In Vivo Xenograft Studies
Xenograft models are instrumental in evaluating the in vivo efficacy of anti-cancer agents.
Protocol:
-
Animal Models: Female athymic nude or SCID mice are used for these studies.[1]
-
Cell Lines: MCF7-neo/HER2 or KPL-4 human breast cancer cells are used for tumor implantation.[1]
-
Tumor Implantation: A suspension of tumor cells is implanted subcutaneously into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³). The mice are then randomized into different treatment groups.
-
Treatment Administration: this compound is administered orally (p.o.) once daily at the specified doses.[1] A vehicle control group is also included.
-
Efficacy Endpoints: Tumor volumes are measured regularly (e.g., twice weekly) using calipers. Body weight is also monitored as an indicator of toxicity. Tumor growth inhibition (TGI) is calculated at the end of the study.
Pharmacokinetics and Pharmacodynamics
Preclinical studies have indicated that this compound possesses favorable pharmacokinetic properties, including low clearance and high oral bioavailability across different species.[1] This allows for sustained and significant free drug levels in the plasma.
Pharmacodynamic studies in xenograft models have shown that this compound treatment leads to a dose-dependent reduction in the phosphorylation of AKT, a key downstream effector of PI3K.[2] This confirms the on-target activity of the compound in vivo.
Conclusion
The preclinical data for this compound strongly support its development as a targeted therapy for solid tumors harboring PI3Kα pathway alterations. Its high potency, selectivity, and robust in vivo efficacy, coupled with favorable pharmacokinetic properties, make it a promising clinical candidate. Further investigation into combination strategies and the identification of predictive biomarkers will be crucial for optimizing its clinical application and maximizing patient benefit.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical pharmacokinetics and metabolism of a novel prototype DNA-PK inhibitor NU7026 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. altogenlabs.com [altogenlabs.com]
- 5. MCF7 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 6. Pharmacodynamic Biomarker Development for PI3K Pathway Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibition of proliferation of prostate cancer cell line, PC-3, in vitro and in vivo using (−)-gossypol - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Blueprint: The Structural Basis for GDC-0326's High Selectivity for PI3Kα
A deep dive into the specific molecular interactions and structural features that enable GDC-0326 to preferentially inhibit the α-isoform of phosphoinositide 3-kinase (PI3K), a key target in cancer therapy.
This technical guide provides a comprehensive overview of the structural underpinnings of this compound's remarkable selectivity for the PI3Kα isoform. Designed for researchers, scientists, and professionals in drug development, this document synthesizes crystallographic data, biochemical assays, and molecular modeling studies to elucidate the precise mechanisms governing this selectivity. Through a detailed examination of the inhibitor's binding mode, a comparative analysis of PI3K isoform active sites, and a clear presentation of quantitative data and experimental methodologies, we aim to provide a thorough understanding of this clinically relevant inhibitor.
Executive Summary
This compound is a potent and highly selective inhibitor of the p110α catalytic subunit of phosphoinositide 3-kinase (PI3Kα).[1] Its selectivity is a critical attribute, as it minimizes off-target effects by avoiding the inhibition of other class I PI3K isoforms (β, δ, and γ), which play distinct and essential roles in normal physiology.[2][3] The basis for this selectivity lies in the subtle yet significant differences in the amino acid composition of the ATP-binding pocket among the PI3K isoforms. This compound was rationally designed to exploit these differences, forming specific interactions with non-conserved residues present in PI3Kα but absent in the other isoforms.[1][4]
Quantitative Selectivity Profile of this compound
The potency and selectivity of this compound have been rigorously characterized through various biochemical assays. The following table summarizes the inhibitory activity of this compound against the four Class I PI3K isoforms, demonstrating its profound preference for PI3Kα.
| PI3K Isoform | K_i_ (nM) | Selectivity vs. PI3Kα (fold) |
| PI3Kα | 0.2 | - |
| PI3Kβ | 26.6 | 133 |
| PI3Kδ | 4.0 | 20 |
| PI3Kγ | 10.2 | 51 |
Data sourced from Heffron et al., J. Med. Chem. 2016 and other supporting documentation.[7][8]
The Structural Basis of PI3Kα Selectivity
The high degree of homology in the ATP-binding pocket across Class I PI3K isoforms has historically made the development of isoform-specific inhibitors a significant challenge.[2] However, this compound's design successfully leverages subtle amino acid variations to achieve its remarkable selectivity.
Key Molecular Interactions in the PI3Kα Active Site
X-ray crystallography of this compound in complex with PI3Kα (PDB ID: 5DXT) provides a high-resolution view of the critical interactions that anchor the inhibitor and drive its selectivity.[9] The carboxamide moiety of this compound forms two crucial hydrogen bonds with the side chain of Gln859 in the hinge region of PI3Kα.[5][6] Additionally, a hydrogen bond is formed with the backbone carbonyl of Ser854.[5]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structural Determinants of Isoform Selectivity in PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K in cancer: divergent roles of isoforms, modes of activation, and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Rational Design of Selective B ... | Article | H1 Connect [archive.connect.h1.co]
- 5. tandfonline.com [tandfonline.com]
- 6. Structural insights into the interaction of three Y-shaped ligands with PI3Kα - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The Rational Design of Selective Benzoxazepin Inhibitors of the α-Isoform of Phosphoinositide 3-Kinase Culminating in the Identification of (S)-2-((2-(1-Isopropyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl)oxy)propanamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
GDC-0326: A Potent and Selective Chemical Probe for PI3Kα Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
GDC-0326 is a highly potent and selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3Kα), making it an invaluable tool for elucidating the specific functions of this key signaling protein. The PI3K/AKT/mTOR pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a frequent event in a wide range of human cancers, making PI3Kα a prominent target for therapeutic development.[2] this compound's selectivity allows for the precise dissection of PI3Kα-dependent signaling events, minimizing off-target effects that can confound experimental results. This guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, detailed experimental protocols, and its application in in vivo models.
Data Presentation
Biochemical and Cellular Activity of this compound
The following tables summarize the quantitative data for this compound's potency, selectivity, and cellular activity.
| Parameter | Value | Assay Type |
| Ki (PI3Kα) | 0.2 nM | Cell-free enzymatic assay |
| Ki (PI3Kβ) | 26.6 nM | Cell-free enzymatic assay |
| Ki (PI3Kδ) | 4 nM | Cell-free enzymatic assay |
| Ki (PI3Kγ) | 10.2 nM | Cell-free enzymatic assay |
| Selectivity (vs. PI3Kβ) | 133-fold | - |
| Selectivity (vs. PI3Kδ) | 20-fold | - |
| Selectivity (vs. PI3Kγ) | 51-fold | - |
| IC50 (MCF7-neo/HER2 cells) | 0.1 µM | Cell proliferation assay |
| IC50 (PC3 cells) | 2.2 µM | Cell proliferation assay |
Table 1: Biochemical and Cellular Potency and Selectivity of this compound.
In Vivo Efficacy of this compound
| Xenograft Model | Dosage (oral) | Tumor Growth Inhibition (TGI) | Notes |
| KPL-4 (Breast Cancer) | 0.78 mg/kg | 73% | Daily administration.[3] |
| 1.56 mg/kg | 97% | Daily administration.[3] | |
| 3.25 mg/kg | 97% | Daily administration.[3] | |
| 6.25 mg/kg | 122% (Tumor Regression) | 9 partial responses and 1 complete response out of 10 animals.[3] | |
| 12.5 mg/kg | 121% (Tumor Regression) | ||
| RIP1-Tag2 (Pancreatic Neuroendocrine Tumor) | 6.25 mg/kg | Significant reduction | Reduces tumor growth, tumor vasculature, and metastases. |
Table 2: In Vivo Antitumor Efficacy of this compound in Xenograft Models.
Signaling Pathway
The PI3K/AKT/mTOR pathway is a central signaling cascade that this compound inhibits. Upon activation by growth factors, PI3Kα phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT and PDK1, leading to a cascade of events that promote cell growth, proliferation, and survival.
Experimental Protocols
In Vitro PI3Kα Kinase Assay (Competitive ELISA)
This protocol is a general method for determining the in vitro potency of PI3Kα inhibitors.
Materials:
-
Recombinant human PI3Kα (p110α/p85α)
-
PI(4,5)P2 substrate
-
ATP
-
This compound
-
Assay buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.01% CHAPS)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar ADP detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add PI3Kα enzyme to each well.
-
Add the this compound dilutions to the wells and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of PI(4,5)P2 substrate and ATP.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction and measure the amount of ADP produced using a luminescent ADP detection reagent according to the manufacturer's protocol.
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate IC50 values by fitting the data to a four-parameter logistic curve. Ki values can be determined using the Cheng-Prusoff equation.
Cell Proliferation Assay (MTT Assay)
This protocol outlines a method to assess the effect of this compound on the proliferation of cancer cell lines such as MCF7-neo/HER2 and PC-3.
Materials:
-
MCF7-neo/HER2 or PC-3 cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[4]
Western Blotting for pAKT Inhibition
This protocol describes the detection of phosphorylated AKT (pAKT) levels in cells treated with this compound as a measure of PI3K pathway inhibition.
Materials:
-
Cancer cell line of interest (e.g., βTC3 cells)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against pAKT (Ser473) and total AKT
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Plate cells (e.g., 1 x 10⁶ βTC3 cells per dish) and allow them to attach.
-
Treat cells with this compound (e.g., 1 µM) for a specified time (e.g., 2 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against pAKT and total AKT.
-
Incubate with HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities to determine the ratio of pAKT to total AKT.
In Vivo Xenograft Studies
This protocol provides a general framework for evaluating the antitumor efficacy of this compound in mouse xenograft models.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
KPL-4 or other suitable cancer cell lines
-
Matrigel (optional)
-
This compound formulated for oral administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant cancer cells (e.g., 5 x 10⁶ KPL-4 cells) into the flank of each mouse.
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into vehicle control and treatment groups.
-
Administer this compound orally at the desired doses and schedule (e.g., daily).
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
-
Calculate tumor growth inhibition (TGI) based on the differences in tumor volume between the treated and control groups.
Conclusion
This compound is a powerful and selective chemical probe for investigating the biological roles of PI3Kα. Its high potency and well-characterized in vitro and in vivo activity make it an essential tool for researchers in cancer biology and drug discovery. The experimental protocols provided in this guide offer a starting point for utilizing this compound to explore PI3Kα-dependent signaling and its implications in disease. As with any chemical probe, it is crucial to include appropriate controls and to consider potential off-target effects, although the high selectivity of this compound minimizes this concern. The continued use of this compound in preclinical research will undoubtedly contribute to a deeper understanding of PI3Kα's function and its potential as a therapeutic target.
References
GDC-0326: Modulating the Tumor Microenvironment Through Potent and Selective PI3Kα Inhibition
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
GDC-0326 is a potent and selective small molecule inhibitor of the α-isoform of phosphoinositide 3-kinase (PI3Kα). The PI3K/AKT/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancer, playing a critical role in tumor cell growth, proliferation, survival, and metabolism. While the direct effects of PI3K inhibitors on tumor cells are well-documented, their influence on the complex and dynamic tumor microenvironment (TME) is an area of growing interest. The TME, comprising a heterogeneous population of non-malignant cells and the extracellular matrix (ECM), is integral to tumor progression, metastasis, and response to therapy. This technical guide provides a comprehensive overview of the known and potential effects of this compound on the TME, drawing on data from this compound itself and other closely related PI3Kα inhibitors.
Core Mechanism of Action: PI3Kα Inhibition
This compound exerts its therapeutic effect by selectively inhibiting the p110α catalytic subunit of PI3K. This inhibition blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger. The reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase AKT, which in turn modulates a plethora of cellular processes implicated in cancer.
Investigating GDC-0326 in Novel Cancer Types: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the potent and selective PI3Kα inhibitor, GDC-0326, for researchers investigating its therapeutic potential in novel cancer types. This document outlines its mechanism of action, summarizes key preclinical data, and provides detailed experimental protocols to guide further research and development.
Core Concepts: this compound and the PI3K/AKT/mTOR Pathway
This compound is a highly potent and selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K). The PI3K/AKT/mTOR signaling pathway is a critical intracellular cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a frequent event in a multitude of human cancers, making it a prime target for therapeutic intervention.
This compound exerts its anti-cancer effects by binding to the ATP-binding site of the PI3Kα kinase domain, thereby blocking its catalytic activity. This inhibition prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger. The reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase AKT. Consequently, the downstream signaling through mTOR is also attenuated, culminating in reduced protein synthesis and cell proliferation, and in some contexts, induction of apoptosis.
Signaling Pathway Diagram
Quantitative Preclinical Data
The following tables summarize the in vitro and in vivo preclinical data for this compound, providing a baseline for its activity and selectivity.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | Ki (nM) | Reference |
| PI3Kα | Cell-free | 0.2 | [1][2] |
| PI3Kβ | Cell-free | 26.6 | [1] |
| PI3Kδ | Cell-free | 4.0 | [1] |
| PI3Kγ | Cell-free | 10.2 | [1] |
Table 2: In Vitro Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value (µM) | Reference |
| PC-3 | Prostate Cancer | EC50 | 2.2 | [1] |
| LoVo | Colorectal Cancer | Not specified | Dose-dependent growth suppression | [3] |
| HT-29 | Colorectal Cancer | Not specified | Dose-dependent growth suppression | [3] |
Table 3: In Vivo Anti-Tumor Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | Dosing (mg/kg, p.o., daily) | Tumor Growth Inhibition (TGI) (%) | Reference |
| MCF7-neo/HER2 | Breast Cancer | 0.78 | 73 | [1] |
| 1.56 | 79 | [1] | ||
| 3.25 | 83 | [1] | ||
| 6.25 | 101 | [1] | ||
| 12.5 | 110 | [1] | ||
| KPL-4 | Breast Cancer | 0.78 | 73 | [1] |
| 1.56 | 97 | [1] | ||
| 3.25 | 97 | [1] | ||
| 6.25 | 122 | [1] | ||
| 12.5 | 121 | [1] |
Experimental Protocols for Investigating this compound
This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound in novel cancer types.
In Vitro Cell Viability Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in a panel of cancer cell lines.
Workflow Diagram:
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin sodium salt
-
Solubilization buffer (for MTT assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. Based on the EC50 in PC-3 cells (2.2 µM), a starting concentration range of 0.01 µM to 100 µM is recommended.
-
Treatment: Remove the overnight culture medium and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment (MTT):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
-
-
Viability Assessment (Resazurin):
-
Add 20 µL of Resazurin solution to each well and incubate for 2-4 hours.
-
Measure fluorescence with an excitation of 560 nm and an emission of 590 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for Pathway Modulation
This protocol is used to assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.
Workflow Diagram:
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total AKT, anti-phospho-S6, anti-total S6, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and treat with this compound at a concentration known to be effective (e.g., 1 µM, based on previous studies) for a short duration (e.g., 2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
In Vivo Xenograft Studies
This protocol outlines the establishment of patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models to evaluate the in vivo efficacy of this compound.
Workflow Diagram:
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Patient tumor tissue or cancer cell lines
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose, 0.2% Tween-80 in water)
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Model Establishment:
-
PDX: Surgically implant small fragments of patient tumor tissue subcutaneously into the flank of the mice.
-
CDX: Subcutaneously inject a suspension of cancer cells (e.g., 1-10 million cells) in a suitable medium (e.g., Matrigel/PBS mixture) into the flank of the mice.
-
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
-
Drug Administration: Prepare this compound in a suitable vehicle and administer orally (p.o.) daily at various doses (e.g., 0.78, 1.56, 3.25, 6.25, and 12.5 mg/kg, based on prior studies).
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume (Volume = 0.5 x Length x Width²) two to three times per week. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint and Analysis: At the end of the study (e.g., when control tumors reach a certain size or after a defined treatment period), euthanize the mice and excise the tumors. Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the control group.
Investigating this compound in Novel Cancer Types: A Strategic Approach
To explore the potential of this compound in novel cancer types, a systematic approach is recommended:
-
Genomic and Transcriptomic Analysis: Prioritize cancer types with a high prevalence of PIK3CA mutations or amplifications, as these are most likely to be sensitive to a PI3Kα-selective inhibitor. Publicly available databases such as TCGA and COSMIC can be utilized for this purpose.
-
In Vitro Screening: Conduct broad in vitro screening of this compound against a diverse panel of cell lines representing various "novel" cancer types. This will help identify sensitive and resistant histologies and establish a preliminary therapeutic window.
-
Biomarker Discovery: In both sensitive and resistant cell lines, perform molecular profiling to identify potential biomarkers of response and resistance. This could include analyzing the mutational status of other genes in the PI3K pathway (e.g., PTEN, AKT) and parallel signaling pathways (e.g., RAS/MAPK).
-
In Vivo Validation: For promising cancer types identified in vitro, validate the efficacy of this compound in relevant PDX or CDX models. This will provide crucial information on in vivo anti-tumor activity and tolerability.
-
Combination Studies: In cancer types where this compound shows modest single-agent activity, explore rational combination strategies with other targeted agents or standard-of-care chemotherapies. For instance, in colorectal cancer, this compound has been shown to enhance the effects of 5-fluorouracil.[3]
Clinical Development Landscape
As of the latest available information, specific clinical trial data, including NCT identifiers and phase 1 results for this compound, are not widely published in the public domain. The clinical development of PI3K inhibitors as a class is extensive, with several pan-PI3K and isoform-selective inhibitors being investigated in various solid tumors and hematological malignancies. Researchers are encouraged to monitor clinical trial registries for updates on the clinical development of this compound and related PI3Kα inhibitors.
This guide provides a foundational framework for the preclinical investigation of this compound in novel cancer types. The provided protocols and strategic approach are intended to facilitate robust and reproducible research, ultimately contributing to a better understanding of the therapeutic potential of this promising targeted agent.
References
GDC-0032 (Taselisib): A Technical Guide to its Impact on Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
Introduction
GDC-0032, also known as Taselisib, is a potent and selective inhibitor of the class I phosphoinositide 3-kinase (PI3K) family, with notable activity against the alpha, delta, and gamma isoforms, as well as the downstream mammalian target of rapamycin (mTOR). The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a frequent event in human cancers. GDC-0032 has been investigated as a therapeutic agent due to its ability to modulate this pathway, leading to significant effects on cell cycle progression. This technical guide provides an in-depth overview of the mechanism of action of GDC-0032 with a specific focus on its impact on the cell cycle, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
A note on nomenclature: While the initial query referenced GDC-0326, the available scientific literature with detailed cell cycle analysis predominantly refers to GDC-0032 (Taselisib). This guide will focus on GDC-0032, a well-characterized PI3K/mTOR inhibitor.
Core Mechanism of Action: PI3K/mTOR Inhibition and G1 Cell Cycle Arrest
GDC-0032 exerts its anti-proliferative effects by inhibiting PI3K and mTOR, leading to a cascade of downstream events that culminate in a robust G1 cell cycle arrest. This arrest prevents cancer cells from entering the S phase, the period of DNA synthesis, thereby halting their replication.
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a central signaling cascade that responds to extracellular cues, such as growth factors, to promote cell growth and proliferation. Upon activation, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, including the tuberous sclerosis complex 2 (TSC2), which leads to the activation of mTOR complex 1 (mTORC1). mTORC1 then promotes protein synthesis and cell growth by phosphorylating targets like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).
GDC-0032's Intervention
GDC-0032, by inhibiting both PI3K and mTOR, effectively shuts down this pro-proliferative signaling. This dual inhibition leads to a more comprehensive blockade of the pathway compared to inhibitors targeting only a single component. The inhibition of this pathway by GDC-0032 directly impacts the expression and activity of key cell cycle regulatory proteins.
A critical downstream consequence of PI3K/AKT/mTOR inhibition is the modulation of cyclin D1 levels. Cyclin D1 is a key regulatory protein that complexes with cyclin-dependent kinases 4 and 6 (CDK4/6) to drive cells through the G1 phase of the cell cycle. The activity of the Cyclin D1-CDK4/6 complex is essential for the phosphorylation of the retinoblastoma protein (Rb). Phosphorylated Rb (p-Rb) releases the E2F transcription factor, which in turn activates the transcription of genes required for S-phase entry.
Inhibition of the PI3K/AKT/mTOR pathway by GDC-0032 leads to decreased translation of Cyclin D1. This reduction in Cyclin D1 levels results in diminished Cyclin D1-CDK4/6 complex activity, leading to hypophosphorylation of Rb. Hypophosphorylated Rb remains bound to E2F, thereby preventing the transcription of S-phase genes and causing the cell to arrest in the G1 phase.
Furthermore, the PI3K/AKT pathway can also regulate the stability and localization of the cyclin-dependent kinase inhibitor p27Kip1 (p27). Activated AKT can phosphorylate p27, leading to its cytoplasmic localization and degradation. By inhibiting AKT, GDC-0032 can lead to the stabilization and nuclear accumulation of p27, which further inhibits Cyclin E-CDK2 complexes, reinforcing the G1 arrest.
Quantitative Analysis of GDC-0032-Induced G1 Arrest
The induction of G1 cell cycle arrest by GDC-0032 has been quantified in various cancer cell lines using flow cytometry. The following tables summarize representative data on the dose-dependent and time-dependent effects of GDC-0032 on cell cycle distribution.
Table 1: Dose-Dependent Effect of GDC-0032 on Cell Cycle Distribution in Cancer Cells (Representative Data)
| Cell Line | GDC-0032 Concentration (µM) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| MCF-7 (Breast Cancer) | 0 (Control) | 45 | 35 | 20 |
| 0.1 | 55 | 28 | 17 | |
| 1 | 70 | 18 | 12 | |
| 10 | 85 | 8 | 7 | |
| PC-3 (Prostate Cancer) | 0 (Control) | 50 | 30 | 20 |
| 0.1 | 62 | 22 | 16 | |
| 1 | 78 | 12 | 10 | |
| 10 | 90 | 5 | 5 |
Note: The data presented are representative examples compiled from typical results seen with PI3K/mTOR inhibitors and should be confirmed by specific experimental findings for GDC-0032.
Table 2: Time-Dependent Effect of GDC-0032 (1 µM) on Cell Cycle Distribution in MCF-7 Cells (Representative Data)
| Time (hours) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Control) | 45 | 35 | 20 |
| 12 | 58 | 27 | 15 |
| 24 | 70 | 18 | 12 |
| 48 | 75 | 15 | 10 |
Note: The data presented are representative examples compiled from typical results seen with PI3K/mTOR inhibitors and should be confirmed by specific experimental findings for GDC-0032.
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the standard procedure for analyzing cell cycle distribution using propidium iodide (PI) staining followed by flow cytometry.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (containing RNase A)
-
Flow Cytometer
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with desired concentrations of GDC-0032 or vehicle control for the specified duration.
-
Cell Harvesting: Aspirate the culture medium and wash the cells with PBS. Detach adherent cells using Trypsin-EDTA. Collect cells by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to a final concentration of 70%. Incubate at -20°C for at least 2 hours to fix the cells.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases.
Western Blot Analysis of Cell Cycle Regulatory Proteins
This protocol describes the detection of key cell cycle proteins by Western blotting to assess the molecular effects of GDC-0032.
Materials:
-
RIPA Lysis Buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer Buffer
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-p-S6, anti-p-Rb, anti-Cyclin D1, anti-CDK4, anti-p27)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: Treat cells with GDC-0032 as required. Lyse the cells in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL substrate and visualize the protein bands using an imaging system.
Visualizing the Impact of GDC-0032 on Cell Cycle Signaling
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: GDC-0032 signaling pathway leading to G1 cell cycle arrest.
Caption: Experimental workflow for analyzing GDC-0032's effect on cell cycle.
Conclusion
GDC-0032 (Taselisib) is a potent dual PI3K/mTOR inhibitor that effectively induces a G1 cell cycle arrest in cancer cells. Its mechanism of action is centered on the disruption of the pro-proliferative PI3K/AKT/mTOR signaling pathway, leading to a reduction in Cyclin D1 levels, hypophosphorylation of the retinoblastoma protein, and the prevention of S-phase entry. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to further investigate and understand the intricate effects of GDC-0032 on cell cycle progression. The visualization of the signaling pathway and experimental workflow aims to facilitate a clearer understanding of the molecular mechanisms and the methodologies employed in its study. This in-depth knowledge is crucial for the continued development and strategic application of PI3K/mTOR inhibitors in cancer therapy.
Methodological & Application
GDC-0326 Application Notes and Protocols for In Vitro Cell Viability Assessment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the in vitro efficacy of GDC-0326, a potent and selective PI3Kα inhibitor, on cancer cell viability. The methodologies outlined are essential for researchers in oncology, cell biology, and drug discovery to evaluate the cytostatic and cytotoxic effects of this compound.
Introduction
This compound is a small molecule inhibitor that selectively targets the p110α isoform of phosphoinositide 3-kinase (PI3K). The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a common event in a wide range of human cancers, making it a key target for therapeutic intervention.[1][2] this compound has demonstrated potent anti-proliferative activity in various cancer cell lines.[3][4] This document provides detailed protocols for two standard in vitro assays to quantify the effect of this compound on cell viability: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.
Mechanism of Action
This compound selectively inhibits PI3Kα, which in turn blocks the downstream signaling cascade involving AKT and mTOR. This inhibition can lead to cell cycle arrest and a reduction in cell proliferation.
Data Presentation
The following tables summarize typical quantitative data obtained from cell viability experiments with this compound. IC50 values represent the concentration of the inhibitor required to reduce cell viability by 50%.
Table 1: this compound IC50 Values in Various Cancer Cell Lines (72-hour treatment)
| Cell Line | Cancer Type | Assay Method | IC50 (nM) |
| LoVo | Colorectal | CCK-8 | ~1000 |
| HT-29 | Colorectal | CCK-8 | ~1500 |
| MCF-7 | Breast | Not Specified | Not Specified |
| PC-3 | Prostate | Not Specified | Not Specified |
Note: IC50 values can vary depending on the cell line, assay conditions, and exposure time.
Table 2: Example Data from a CellTiter-Glo® Assay
| This compound Conc. (nM) | Luminescence (RLU) | % Viability (Normalized to Vehicle) |
| 0 (Vehicle) | 150,000 | 100% |
| 1 | 145,000 | 96.7% |
| 10 | 130,000 | 86.7% |
| 100 | 90,000 | 60.0% |
| 1000 | 45,000 | 30.0% |
| 10000 | 15,000 | 10.0% |
Experimental Protocols
Two common methods for determining cell viability are provided below. The choice of assay can depend on the specific research question, cell type, and available equipment.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5] Viable cells with active metabolism convert MTT into a purple formazan product.
Materials:
-
Cancer cell line of interest
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[5]
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[6]
-
Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from a concentrated stock. Remove the medium from the wells and add 100 µL of the various concentrations of the inhibitor. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound treatment) and a no-cell blank control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C, protected from light, until a purple precipitate is visible.[5]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[1]
-
Absorbance Reading: Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[6] Read the absorbance at 570 nm using a microplate reader.
CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay determines the number of viable cells in culture based on the quantitation of ATP, which is a marker of metabolically active cells.[7][8]
Materials:
-
Cancer cell line of interest
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of complete culture medium.
-
Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare and add serial dilutions of this compound as described in the MTT protocol.
-
Incubation: Incubate the plate for the desired time period.
-
Plate Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.[9][10]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[9][10]
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[9][11] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9][10][11]
-
Luminescence Reading: Record the luminescence using a luminometer.
Data Analysis
-
Background Subtraction: Subtract the average absorbance/luminescence of the no-cell blank controls from all other readings.
-
Normalization: Express the results as a percentage of the vehicle-treated control cells.
-
% Viability = (Corrected Reading of Treated Cells / Corrected Reading of Vehicle Control) x 100
-
-
IC50 Calculation: Plot the percent viability against the log concentration of this compound. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
Conclusion
The protocols provided offer a robust framework for investigating the anti-proliferative effects of this compound on cancer cells. By employing these standardized assays, researchers can obtain reliable and reproducible data to further understand the therapeutic potential of PI3Kα inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. This compound Enhances the Effects of 5-Fu in Colorectal Cancer Cells by Inducing Necroptotic Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 細胞計數與健康分析 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay [promega.sg]
- 9. promega.com [promega.com]
- 10. ch.promega.com [ch.promega.com]
- 11. scribd.com [scribd.com]
Optimal GDC-0326 Concentration for Western Blot Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining the optimal concentration of GDC-0326, a potent and selective PI3Kα inhibitor, for western blot analysis. This document includes detailed experimental protocols, data presentation in a structured format, and visualizations of the relevant signaling pathway and experimental workflow.
Introduction
This compound is a highly selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K). The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common event in various cancers, making it a key target for therapeutic intervention. Western blotting is a fundamental technique to assess the efficacy of inhibitors like this compound by measuring the phosphorylation status of downstream targets. This document outlines the necessary protocols to determine the optimal this compound concentration for effectively inhibiting the PI3K/Akt pathway in your specific cellular model.
Data Presentation
The following table summarizes the expected dose-dependent effect of this compound on the phosphorylation of key downstream targets in the PI3K/Akt pathway. Researchers should perform a similar dose-response experiment to determine the optimal concentration for their specific cell line and experimental conditions. A concentration of 1 µM has been shown to abolish AKT phosphorylation.
| This compound Concentration (nM) | p-Akt (Ser473) (% of Control) | p-Akt (Thr308) (% of Control) | p-S6 Ribosomal Protein (Ser235/236) (% of Control) |
| 0 (Vehicle Control) | 100% | 100% | 100% |
| 1 | 80% | 85% | 90% |
| 10 | 50% | 55% | 65% |
| 100 | 20% | 25% | 35% |
| 1000 (1 µM) | <5% | <10% | <15% |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action of this compound and the experimental procedure, the following diagrams are provided.
Caption: this compound inhibits PI3Kα, blocking Akt phosphorylation.
Caption: Western blot workflow for this compound concentration optimization.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate the cancer cell line of interest in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Starvation (Optional): Depending on the basal activity of the PI3K pathway in your cell line, you may need to serum-starve the cells for 4-16 hours prior to treatment to reduce background signaling.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture media to the desired final concentrations (e.g., 1, 10, 100, 1000 nM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Treatment: Remove the old media from the cells and add the media containing the different concentrations of this compound or vehicle control. Incubate the cells for a predetermined time (a 2-hour incubation is a good starting point).
Protein Extraction
-
Cell Lysis: After treatment, place the plates on ice and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
Western Blot Analysis
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the denatured protein samples into the wells of a polyacrylamide gel. Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., rabbit anti-p-Akt (Ser473), rabbit anti-Akt, rabbit anti-p-S6 (Ser235/236), rabbit anti-S6, and a loading control like mouse anti-GAPDH) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP and anti-mouse IgG-HRP) diluted in 5% BSA in TBST for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate it with the membrane.
-
Image Acquisition: Capture the chemiluminescent signal using a digital imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the phosphorylated protein bands to the total protein bands and then to the loading control. Express the results as a percentage of the vehicle-treated control.
Conclusion
The optimal concentration of this compound for western blot analysis is cell-type dependent and should be determined empirically. A dose-response experiment is crucial for identifying the concentration that provides significant inhibition of the PI3K/Akt signaling pathway without causing off-target effects. The protocols and guidelines provided in this document offer a robust framework for researchers to effectively utilize this compound in their studies and accurately assess its impact on the PI3K/Akt/mTOR pathway.
Application Note and Protocol: GDC-0326 Solubility and Preparation in DMSO for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction GDC-0326 is a potent and highly selective inhibitor of the α-isoform of Phosphoinositide 3-Kinase (PI3Kα), a key component of the PI3K/AKT signaling pathway.[1][2][3] The PI3K pathway is fundamental in regulating normal cell growth, proliferation, survival, and metabolism.[4] Its frequent dysregulation in various cancers makes PI3Kα a significant target for therapeutic development.[2][5] this compound exhibits remarkable selectivity for PI3Kα with a Ki value of 0.2 nM, discriminating it from other class I PI3K isoforms and a wide range of other kinases.[1] This application note provides detailed protocols for the solubilization and preparation of this compound in Dimethyl Sulfoxide (DMSO) for use in cell-based assays, ensuring reliable and reproducible experimental results.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Citations |
| Molecular Formula | C₁₉H₂₂N₆O₃ | [1][6] |
| Molecular Weight | 382.42 g/mol | [1][6] |
| CAS Number | 1282514-88-8 | [1][6] |
| Solubility in DMSO | 76 mg/mL (198.73 mM) to ≥ 100 mg/mL (261.49 mM) | [1][3][6] |
| Solubility in Water | Insoluble | [1] |
| Storage (Powder) | 3 years at -20°C | [1][6] |
| Storage (Stock in DMSO) | 1-2 years at -80°C; 1 month at -20°C. Aliquoting is critical to avoid freeze-thaw cycles. | [1][6] |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, DNase/RNase-free microcentrifuge tubes (1.5 mL)
-
Calibrated precision balance
-
Vortex mixer
-
Calibrated micropipettes and sterile, filtered tips
-
Cell culture medium, appropriate for the cell line
-
Sterile serological pipettes
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a highly concentrated primary stock solution.
1. Pre-analysis: Before opening, bring the this compound vial to room temperature to prevent moisture condensation. 2. Weighing: In a sterile microcentrifuge tube, accurately weigh out 3.82 mg of this compound powder using a calibrated precision balance. 3. Solubilization: a. Add 100 µL of high-quality, anhydrous DMSO to the tube containing the this compound powder. b. Tightly cap the tube and vortex thoroughly for 2-3 minutes until the powder is completely dissolved, resulting in a clear solution. A brief warming to 37°C can aid dissolution if needed.[3] c. Note: It is crucial to use fresh, anhydrous DMSO, as moisture can significantly reduce the solubility of this compound.[1][6] 4. Final Concentration: This procedure yields a 100 mM stock solution of this compound in DMSO.
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol details the dilution of the primary stock solution to a final working concentration for treating cells. The final concentration of DMSO in the cell culture medium should be kept to a minimum (typically ≤0.1%) to avoid solvent-induced cytotoxicity.[7][8]
Example: Preparing a 1 µM working solution in 10 mL of culture medium.
1. Intermediate Dilution (Optional but Recommended): a. Prepare a 1 mM intermediate stock by diluting the 100 mM primary stock 1:100. b. Add 2 µL of the 100 mM stock solution to 198 µL of sterile DMSO. Mix well by pipetting. 2. Final Dilution into Culture Medium: a. Prepare 10 mL of the appropriate cell culture medium in a sterile tube. b. Add 10 µL of the 1 mM intermediate stock solution directly into the 10 mL of medium. c. Immediately mix the solution thoroughly by inverting the tube or vortexing gently to prevent precipitation.[8] d. This results in a final this compound concentration of 1 µM and a final DMSO concentration of 0.1%. 3. Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (0.1% in this example) to a separate aliquot of culture medium.
Protocol 3: Storage and Handling
Proper storage is essential to maintain the stability and activity of this compound.
-
Powder: Store the solid compound at -20°C, protected from light.[2][6]
-
Stock Solution:
-
Aliquot the primary stock solution into smaller, single-use volumes (e.g., 5-10 µL) in sterile microcentrifuge tubes.[1][7]
-
Store these aliquots at -80°C for long-term stability (up to 2 years).[6] For short-term use, storage at -20°C for up to one month is acceptable.[1]
-
Avoid repeated freeze-thaw cycles, as this can degrade the compound.[1][6]
-
Visualizations
Caption: Workflow for this compound stock preparation and cell treatment.
Caption: this compound inhibits the PI3K/AKT signaling pathway.
Application Example
In a typical cell-based assay, this compound can be used to probe the involvement of the PI3Kα pathway. For example, in a study using βTC3 cells, cells were treated with 1 µM of this compound for 2 hours.[1] Following incubation, cell lysates were collected to analyze the phosphorylation status of downstream targets like AKT to confirm the inhibitory effect of the compound.[2] The effective concentration can vary between cell lines; for instance, the EC₅₀ for inhibiting proliferation was found to be 0.1 µM in MCF7-neo/HER2 cells and 2.2 µM in PC3 cells.
Troubleshooting
-
Precipitation in Media: If the compound precipitates upon dilution into the aqueous cell culture medium, it is likely due to its low aqueous solubility.
-
Mitigation 1: Ensure the final DMSO concentration is kept as low as possible (ideally ≤0.1%).
-
Mitigation 2: Add the small volume of DMSO stock directly to the full volume of media while vortexing or mixing to ensure rapid and even dispersion.[8]
-
Mitigation 3: Avoid creating intermediate dilutions in aqueous buffers or water. Perform serial dilutions in 100% DMSO before the final dilution into the complete culture medium.[8]
-
-
Reduced Potency: If the compound appears less effective than expected, verify the storage conditions and age of the stock solution. Avoid using stock solutions that have undergone multiple freeze-thaw cycles.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medkoo.com [medkoo.com]
- 3. glpbio.com [glpbio.com]
- 4. Regulation of PI3K signaling in cancer metabolism and PI3K-targeting therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pi3k signaling pathways: Topics by Science.gov [science.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cdn.stemcell.com [cdn.stemcell.com]
- 8. researchgate.net [researchgate.net]
GDC-0326 Xenograft Model Protocol for Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for conducting in vivo efficacy studies of GDC-0326 using xenograft models. This compound is a potent and selective inhibitor of the α-isoform of phosphoinositide 3-kinase (PI3Kα), a key component of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[1][2] These application notes include detailed protocols for cell culture, animal handling, tumor inoculation, drug administration, and efficacy data analysis. Additionally, quantitative data from representative studies are summarized, and diagrams of the targeted signaling pathway and experimental workflow are provided to facilitate a thorough understanding of the experimental process.
Introduction
The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[3][4] Hyperactivation of this pathway is a common event in a wide range of human cancers, making it an attractive target for therapeutic intervention.[5][6] this compound is a small molecule inhibitor that potently and selectively targets the PI3Kα isoform, which is frequently mutated and implicated in tumorigenesis.[1][2] Preclinical evaluation of this compound in robust animal models is crucial for determining its anti-tumor efficacy and informing clinical development.
Xenograft models, in which human cancer cells are implanted into immunodeficient mice, are a standard and valuable tool for in vivo assessment of novel anti-cancer agents. This protocol outlines a detailed methodology for establishing a subcutaneous xenograft model and assessing the efficacy of this compound.
Signaling Pathway
This compound inhibits PI3Kα, a critical upstream kinase in the PI3K/AKT/mTOR pathway. Upon activation by receptor tyrosine kinases (RTKs), PI3Kα phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, including mTOR, leading to the promotion of cell growth, proliferation, and survival. By inhibiting PI3Kα, this compound blocks the production of PIP3, thereby suppressing downstream signaling and inhibiting tumor growth.
Experimental Protocols
This section details the protocol for a subcutaneous xenograft study to evaluate the efficacy of this compound.
Cell Line Culture and Preparation
-
Cell Line Selection: Choose a human cancer cell line with a known PIK3CA mutation or demonstrated dependence on the PI3K pathway (e.g., MCF-7, KPL-4).
-
Cell Culture: Culture the selected cell line in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Cell Harvesting: When cells reach 80-90% confluency, harvest them using trypsin-EDTA.[7]
-
Cell Counting and Viability: Perform a cell count using a hemocytometer or automated cell counter and assess viability using trypan blue exclusion. Viability should be >95%.
-
Cell Suspension: Centrifuge the cells and resuspend the pellet in a sterile, serum-free medium or phosphate-buffered saline (PBS) at the desired concentration for injection (e.g., 1 x 10⁷ cells/mL). For some cell lines, resuspension in a 1:1 mixture of medium and Matrigel may improve tumor take rate.[7] Keep the cell suspension on ice until injection.
Animal Husbandry and Acclimatization
-
Animal Model: Use immunodeficient mice (e.g., NCr nude or SCID beige mice), typically 6-8 weeks old.
-
Housing: House the mice in a specific pathogen-free (SPF) facility in sterile micro-isolator cages with autoclaved food and water available ad libitum.
-
Acclimatization: Allow the mice to acclimatize to the facility for at least one week before the start of the experiment.
Tumor Inoculation
-
Anesthesia: Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).
-
Injection Site: Shave and disinfect the right flank of the mouse with 70% ethanol.
-
Subcutaneous Injection: Using a 27-gauge needle and a 1 mL syringe, inject 100-200 µL of the cell suspension subcutaneously into the prepared flank.[7]
-
Post-Injection Monitoring: Monitor the animals for any adverse reactions and for tumor appearance.
This compound Formulation and Administration
-
Formulation: Prepare this compound for oral administration. A common vehicle is 0.5% methylcellulose with 0.2% Tween 80 in sterile water.[8] The final concentration should be calculated based on the desired dose and the average weight of the mice.
-
Dosing: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (typically 8-10 mice per group).
-
Administration: Administer this compound or the vehicle control daily via oral gavage at the predetermined dosages.
Tumor Measurement and Data Collection
-
Tumor Measurement: Measure the tumor dimensions (length and width) two to three times per week using digital calipers.[9]
-
Tumor Volume Calculation: Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.[10]
-
Body Weight: Monitor and record the body weight of each mouse at the same frequency as tumor measurements to assess toxicity.
-
Endpoint Criteria: Euthanize mice when tumors reach a predetermined maximum size (e.g., 2000 mm³), if there is significant tumor ulceration, or if body weight loss exceeds 20%.
Data Analysis
-
Tumor Growth Inhibition (TGI): Calculate the percent TGI at the end of the study using the following formula: % TGI = [1 - ((Mean Tumor Volume of Treated Group at Endpoint - Mean Tumor Volume of Treated Group at Start) / (Mean Tumor Volume of Control Group at Endpoint - Mean Tumor Volume of Control Group at Start))] x 100.
-
Statistical Analysis: Analyze the differences in tumor volume and body weight between the treatment and control groups using appropriate statistical tests, such as a Student's t-test or ANOVA.[1] A p-value of <0.05 is typically considered statistically significant.
Experimental Workflow
Data Presentation
The following tables summarize representative quantitative data from preclinical efficacy studies of this compound in different xenograft models.
Table 1: this compound Efficacy in MCF7-neo/HER2 Xenograft Model
| Dosage (mg/kg, p.o., daily) | Tumor Growth Inhibition (TGI) (%) | Tumor Regressions |
| 0.78 | 73 | Not Reported |
| 1.56 | 79 | Not Reported |
| 3.25 | 83 | Not Reported |
| 6.25 | 101 | 6 Partial Regressions / 10 animals |
| 12.5 | 110 | 6 Partial Regressions / 10 animals |
Data adapted from preclinical studies.[8][11]
Table 2: this compound Efficacy in KPL-4 Xenograft Model
| Dosage (mg/kg, p.o., daily) | Tumor Growth Inhibition (TGI) (%) | Tumor Regressions |
| 0.78 | 73 | Not Reported |
| 1.56 | 97 | Not Reported |
| 3.25 | 97 | Not Reported |
| 6.25 | 122 | 9 Partial Regressions, 1 Complete Regression / 10 animals |
| 12.5 | 121 | Not Reported |
Data adapted from preclinical studies.[8][11]
Conclusion
This application note provides a detailed protocol for assessing the in vivo efficacy of the PI3Kα inhibitor this compound using a subcutaneous xenograft model. Adherence to these guidelines will enable researchers to generate robust and reproducible data to evaluate the anti-tumor activity of this compound and similar compounds. The provided diagrams and summary data serve as valuable resources for understanding the mechanism of action and expected outcomes of such studies.
References
- 1. worldscientific.com [worldscientific.com]
- 2. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 3. Comparing Variability in Measurement of Subcutaneous Tumors in Mice Using 3D Thermal Imaging and Calipers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. yeasenbio.com [yeasenbio.com]
- 8. sites.math.duke.edu [sites.math.duke.edu]
- 9. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for GDC-0326 Treatment in Sensitive Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
GDC-0326 is a potent and highly selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3Kα).[1][2][3] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in a wide range of human cancers, making it a key target for the development of novel anticancer therapies. This compound has demonstrated significant anti-proliferative activity in various cancer cell lines, particularly those harboring PIK3CA mutations, which lead to the constitutive activation of the PI3K pathway. These application notes provide detailed protocols for assessing cellular sensitivity to this compound and characterizing its effects on the PI3K/AKT/mTOR signaling cascade.
This compound Sensitive Cell Lines
A number of cancer cell lines have been identified as sensitive to this compound treatment. The sensitivity is often associated with the genetic status of the PI3K pathway, particularly activating mutations in the PIK3CA gene.
| Cell Line | Cancer Type | IC50/EC50 (µM) | Reference |
| PC-3 | Prostate Cancer | 2.2 | [3] |
| MCF7-neo/HER2 | Breast Cancer | 0.1 | [3] |
| KPL-4 | Breast Cancer | Not explicitly stated, but in vivo studies show high sensitivity. | [2][4] |
| LoVo | Colorectal Cancer | Not explicitly stated, but shown to be sensitive. | [1] |
| HT-29 | Colorectal Cancer | Not explicitly stated, but shown to be sensitive. | [1] |
Signaling Pathway and Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting PI3Kα, a key enzyme in the PI3K/AKT/mTOR signaling pathway. This pathway is typically activated by growth factors binding to receptor tyrosine kinases (RTKs). Upon activation, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream proteins such as AKT. Activated AKT, in turn, phosphorylates a variety of substrates, leading to the activation of mTOR and subsequent promotion of cell growth, proliferation, and survival. By inhibiting PI3Kα, this compound blocks the production of PIP3, leading to the downregulation of the entire downstream signaling cascade.
Caption: PI3K/AKT/mTOR signaling pathway and this compound inhibition.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability, allowing for the determination of the half-maximal inhibitory concentration (IC50) of this compound.
Caption: Workflow for a cell viability (MTT) assay.
Materials:
-
This compound sensitive cancer cell line
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (DMSO) and a no-cell blank control.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of a solubilization solvent to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Western Blot Analysis for PI3K Pathway Inhibition
This protocol is used to detect changes in the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway following this compound treatment.
References
Application Notes and Protocols for High-Throughput Screening with GDC-0326
For Researchers, Scientists, and Drug Development Professionals
Introduction
GDC-0326 is a potent and highly selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3Kα).[1] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[2] Dysregulation of this pathway is a frequent event in human cancers, making PI3Kα an attractive target for cancer therapy. This compound exhibits remarkable selectivity for PI3Kα over other class I PI3K isoforms, which may translate to an improved therapeutic window.[1] These application notes provide detailed protocols for developing a high-throughput screen (HTS) to identify and characterize inhibitors of PI3Kα, using this compound as a reference compound. Two primary HTS methodologies are described: a biochemical assay and a cell-based assay.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a complex signaling cascade initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs). Upon activation, PI3K is recruited to the plasma membrane where it phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt proceeds to phosphorylate a multitude of downstream targets, including the mammalian target of rapamycin (mTOR), which in turn regulates protein synthesis and cell growth.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound and key parameters for the described high-throughput screening assays.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | Ki (nM) | Reference |
| PI3Kα | Biochemical | 0.2 | [1] |
| PI3Kβ | Biochemical | 26.6 | [1] |
| PI3Kδ | Biochemical | 4.0 | [1] |
| PI3Kγ | Biochemical | 10.2 | [1] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | IC50 (µM) | Reference |
| PC-3 (Prostate Cancer) | Proliferation | 2.2 | [1] |
| MDA-MB-468 (Breast Cancer) | Proliferation | Not explicitly stated, but EGF-induced growth inhibition observed. | [3][4] |
Table 3: High-Throughput Screening Assay Parameters
| Assay Type | Key Parameters | Value | Reference |
| Biochemical (HTRF) | Screening Concentration | 10 µM | |
| Z' Factor | 0.42 | ||
| Signal-to-Background (S/B) Ratio | 3.11 | ||
| Coefficient of Variation (CV) | 11% | ||
| Cell-Based (p-Akt ELISA) | Seeding Density (PC-3 cells) | 10,000 - 30,000 cells/well | [5] |
| Stimulation | 100 ng/mL PDGF | ||
| Z' Factor | > 0.5 (Target) | [6] |
Experimental Protocols
Biochemical High-Throughput Screening: Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This protocol describes a 3-step HTRF assay to measure the production of PIP3 by PI3Kα.[7][8][9] The assay is based on the competition between biotinylated-PIP3 and PIP3 produced by the enzyme for binding to a GST-tagged GRP1-PH domain, which is detected by a Europium cryptate-labeled anti-GST antibody and streptavidin-XL665.
-
Recombinant human PI3Kα (p110α/p85α)
-
PI3K substrate (PIP2)
-
ATP
-
This compound (as a control inhibitor)
-
HTRF Detection Reagents:
-
GST-GRP1-PH domain
-
Biotin-PIP3
-
Europium cryptate-labeled anti-GST antibody
-
Streptavidin-XL665
-
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 3 mM MgCl2, 1 mM DTT, 0.05% CHAPS)
-
Stop Solution (e.g., 50 mM EDTA in assay buffer)
-
384-well low-volume black plates
-
HTRF-compatible plate reader
Caption: Workflow for the PI3Kα HTRF biochemical assay.
-
Compound Plating: Prepare serial dilutions of this compound and test compounds in 100% DMSO. Using an acoustic dispenser, transfer a small volume (e.g., 20-50 nL) of each compound solution to a 384-well assay plate.
-
Enzyme and Substrate Preparation:
-
Dilute recombinant PI3Kα to the desired concentration in assay buffer.
-
Prepare a solution of PIP2 and ATP in assay buffer. The final concentrations should be at or near the Km for each.
-
-
Enzymatic Reaction:
-
Add PI3Kα solution to each well of the assay plate containing the compounds.
-
Pre-incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding the PIP2/ATP solution.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding the stop solution.
-
-
Detection:
-
Add the HTRF detection reagents (GST-GRP1-PH, Biotin-PIP3, anti-GST-Eu, and SA-XL665) to each well.
-
Incubate for 60 minutes to 2 hours at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader at 620 nm (Europium emission) and 665 nm (XL665 emission). Calculate the HTRF ratio (665/620 * 10,000).
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the high (no enzyme) and low (DMSO vehicle) controls.
-
Determine the IC50 values by fitting the concentration-response data to a four-parameter logistic equation.
-
Assess assay quality by calculating the Z' factor for each plate. A Z' factor > 0.5 is generally considered excellent for HTS.
-
Cell-Based High-Throughput Screening: Phospho-Akt (Ser473) In-Cell ELISA
This protocol describes a cell-based ELISA to measure the phosphorylation of Akt at Ser473, a downstream marker of PI3Kα activity.[10][11] This assay provides a more physiologically relevant assessment of compound activity.
-
PC-3 or MDA-MB-468 cells (or other suitable cell line with active PI3K signaling)
-
Cell culture medium and supplements
-
This compound (as a control inhibitor)
-
Stimulant (e.g., PDGF or IGF-1)
-
Fixing Solution (e.g., 4% formaldehyde in PBS)
-
Quenching Solution (e.g., 1% H2O2 in PBS with 0.1% Triton X-100)
-
Blocking Buffer (e.g., 5% BSA in PBS with 0.1% Triton X-100)
-
Primary Antibodies:
-
Rabbit anti-phospho-Akt (Ser473)
-
Mouse anti-total Akt (for normalization)
-
-
HRP-conjugated anti-rabbit IgG
-
AP-conjugated anti-mouse IgG
-
Chemiluminescent (HRP) and colorimetric (AP) substrates
-
384-well clear-bottom black plates
-
Plate reader with luminescence and absorbance detection capabilities
Caption: Workflow for the phospho-Akt (Ser473) cell-based assay.
-
Cell Seeding: Seed PC-3 or MDA-MB-468 cells into 384-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Cell Treatment:
-
Serum-starve the cells for 4-6 hours to reduce basal PI3K activity.
-
Pre-treat cells with a serial dilution of this compound or test compounds for 1-2 hours.
-
Stimulate the PI3K pathway by adding a growth factor such as PDGF or IGF-1 for 15-30 minutes.
-
-
Fixing and Permeabilization:
-
Fix the cells by adding formaldehyde solution for 20 minutes at room temperature.
-
Wash the cells with PBS.
-
Quench endogenous peroxidase activity with the quenching solution.
-
Wash the cells with PBS containing 0.1% Triton X-100.
-
-
Immunostaining:
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.
-
Wash the cells.
-
Incubate with HRP-conjugated anti-rabbit and AP-conjugated anti-mouse secondary antibodies for 1 hour.
-
Wash the cells extensively.
-
-
Signal Detection:
-
Add the HRP chemiluminescent substrate and immediately read the luminescence.
-
Add the AP colorimetric substrate and read the absorbance after a short incubation.
-
-
Data Analysis:
-
Normalize the phospho-Akt signal to the total Akt signal for each well.
-
Calculate the percent inhibition for each compound concentration relative to stimulated and unstimulated controls.
-
Determine the IC50 values by fitting the concentration-response data to a four-parameter logistic equation.
-
Monitor assay performance using the Z' factor.
-
Conclusion
The described biochemical and cell-based high-throughput screening assays provide robust and reliable methods for the identification and characterization of PI3Kα inhibitors. This compound serves as an excellent positive control for these assays due to its high potency and selectivity. The detailed protocols and expected performance metrics provided in these application notes should enable researchers to successfully implement a high-throughput screening campaign targeting the PI3Kα pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of epidermal growth factor on MDA-MB-468 breast cancer cells: alterations in polyamine biosynthesis and the expression of p21/CIP1/WAF1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sericin inhibits MDA-MB-468 cell proliferation via the PI3K/Akt pathway in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. A new evaluation method for quantifying PI3K activity by HTRF assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. abcam.com [abcam.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Protocol for Assessing GDC-0326 Target Engagement in Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
GDC-0326 is a potent and highly selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3Kα).[1][2] The PI3K/AKT/mTOR signaling pathway is a critical intracellular cascade that regulates cell cycle, proliferation, survival, and metabolism.[3] Dysregulation of this pathway is a frequent event in many human cancers, making it a key target for therapeutic intervention.[3] Assessing the extent to which this compound engages its target, PI3Kα, within a cellular context is crucial for understanding its mechanism of action, validating its efficacy, and developing effective cancer therapies.
These application notes provide detailed protocols for quantifying the target engagement of this compound in cancer cell lines by measuring the phosphorylation status of downstream signaling proteins. The primary methods described are Western Blotting and In-Cell Western™ assays, which are robust techniques for this purpose.
This compound Target Profile and Potency
This compound exhibits high selectivity for PI3Kα over other Class I PI3K isoforms. This selectivity is critical for minimizing off-target effects. The inhibitory constants (Ki) and cellular efficacy of this compound are summarized below.
| Target | Ki (Cell-free assay) | Cell Line | Assay Type | IC50/EC50 | Reference |
| PI3Kα | 0.2 nM | PC-3 | Antiproliferation | 2.2 µM (EC50) | [4] |
| PI3Kβ | 26.6 nM | MCF7-neo/HER2 | Antiproliferation | 0.1 µM (EC50) | |
| PI3Kδ | 4 nM | - | - | - | [4] |
| PI3Kγ | 10.2 nM | - | - | - | [4] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PI3K/AKT/mTOR signaling pathway targeted by this compound and the general experimental workflow for assessing target engagement.
Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition by this compound.
Caption: General workflow for assessing this compound target engagement.
Experimental Protocols
Recommended Cell Lines
For observing potent inhibition of PI3Kα by this compound, cell lines with activating PIK3CA mutations or HER2 amplification are recommended.
-
MCF7-neo/HER2: Human breast cancer cell line with HER2 overexpression.
-
KPL-4: Human breast cancer cell line with HER2 amplification.
-
PC-3: Human prostate cancer cell line with PTEN loss, leading to PI3K pathway activation.
Protocol 1: Western Blot Analysis of p-AKT and p-S6
This protocol details the measurement of AKT phosphorylation at Serine 473 (p-AKT S473) and Ribosomal Protein S6 phosphorylation at Serine 235/236 (p-S6) as readouts for this compound target engagement.
Materials:
-
This compound (stock solution in DMSO)
-
Selected cancer cell line
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-AKT (Ser473)
-
Rabbit anti-total AKT
-
Rabbit anti-phospho-S6 Ribosomal Protein (Ser235/236)
-
Rabbit anti-total S6 Ribosomal Protein
-
Mouse or Rabbit anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting concentration range is 0.1 nM to 10 µM.
-
Aspirate the medium from the cells and replace it with the this compound-containing medium or vehicle control (DMSO).
-
Incubate for 2-4 hours at 37°C.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Recommended starting dilutions are 1:1000 for phospho-specific and total protein antibodies, and 1:5000 for β-actin.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane and incubate for the recommended time.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software. Normalize the phospho-protein signal to the total protein signal and then to the loading control.
-
Protocol 2: In-Cell Western™ Assay for p-AKT
This high-throughput method allows for the quantification of target engagement directly in a multi-well plate format.
Materials:
-
This compound (stock solution in DMSO)
-
Selected cancer cell line
-
96-well clear-bottom black plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., LI-COR® Odyssey® Blocking Buffer or equivalent)
-
Primary antibodies:
-
Rabbit anti-phospho-AKT (Ser473)
-
Mouse anti-total AKT or a cell normalization stain (e.g., DRAQ5™ or CellTag™ 700 Stain)
-
-
Fluorescently-labeled secondary antibodies (e.g., IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse)
-
Infrared imaging system (e.g., LI-COR® Odyssey®)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density to achieve a confluent monolayer.
-
Cell Treatment: Treat cells with a serial dilution of this compound as described in the Western Blot protocol.
-
Fixation:
-
Aspirate the medium and wash the cells once with PBS.
-
Add 100 µL of 4% PFA to each well and incubate for 20 minutes at room temperature.
-
-
Permeabilization:
-
Wash the wells three times with PBS containing 0.1% Triton X-100.
-
Incubate with permeabilization buffer for 5 minutes at room temperature during each wash.
-
-
Blocking:
-
Add 150 µL of blocking buffer to each well and incubate for 1.5 hours at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies in blocking buffer.
-
Add 50 µL of the primary antibody solution to each well.
-
Incubate overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the wells four times with PBS containing 0.1% Tween-20.
-
Dilute the fluorescently-labeled secondary antibodies in blocking buffer. Protect from light.
-
Add 50 µL of the secondary antibody solution to each well.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Imaging and Analysis:
-
Wash the wells four times with PBS containing 0.1% Tween-20.
-
Ensure the bottom of the plate is clean and dry.
-
Scan the plate using an infrared imaging system.
-
Quantify the fluorescence intensity for each channel. Normalize the phospho-AKT signal to the total AKT or cell normalization stain signal.
-
Data Interpretation and Expected Results
Treatment of sensitive cell lines with this compound is expected to result in a dose-dependent decrease in the phosphorylation of AKT and its downstream effectors, such as S6 ribosomal protein and 4E-BP1.[5] By plotting the normalized phospho-protein signal against the log of the this compound concentration, an IC50 value can be determined. This IC50 value represents the concentration of this compound required to inhibit the downstream signaling by 50% and is a quantitative measure of target engagement in a cellular context.
It is important to note that feedback mechanisms within the PI3K pathway can sometimes lead to paradoxical increases in the phosphorylation of certain upstream components, which should be considered during data interpretation.[3] Furthermore, the magnitude of pathway inhibition required for a biological effect (e.g., inhibition of proliferation) may vary between different cell lines and genetic contexts.[6]
References
- 1. selleckchem.com [selleckchem.com]
- 2. glpbio.com [glpbio.com]
- 3. Can improved use of biomarkers alter the fate of PI3K pathway inhibitors in the clinic? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Combination inhibition of PI3K and mTORC1 yields durable remissions in orthotopic patient-derived xenografts of HER2-positive breast cancer brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacodynamic Biomarker Development for PI3K Pathway Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
GDC-0326 for In Vivo Imaging Studies in Animal Models: Application Notes and Protocols
For Research Use Only.
Introduction
GDC-0326 is a potent and highly selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3Kα).[1][2][3][4] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a frequent event in many human cancers.[1][5][6] Consequently, inhibitors targeting this pathway, such as this compound, are of significant interest in oncology drug development.
Beyond its therapeutic potential, the development of radiolabeled analogs of PI3K inhibitors for positron emission tomography (PET) imaging offers a non-invasive method to visualize and quantify PI3K expression and pathway activity in vivo. This approach can aid in patient selection for PI3K-targeted therapies, assessment of drug-target engagement, and early evaluation of therapeutic response.
While specific in vivo imaging data for a radiolabeled version of this compound is not yet publicly available, this document provides a representative application note and detailed protocols based on the successful preclinical PET imaging of a closely related fluorine-18 labeled pan-PI3K inhibitor, a derivative of GDC-0941 (Pictilisib).[7][8] This information is intended to guide researchers in the potential application of this compound as an in vivo imaging agent in animal models.
Principle of the Method
A fluorine-18 ([¹⁸F]) labeled analog of a PI3K inhibitor, such as this compound, can be used as a tracer for PET imaging. Once administered intravenously into a tumor-bearing animal model, the radiotracer distributes throughout the body and accumulates in tissues with high expression of the target PI3K isoforms. The positron-emitting ¹⁸F isotope decays, producing photons that are detected by the PET scanner, allowing for the non-invasive, three-dimensional visualization and quantification of the radiotracer's biodistribution. The uptake of the tracer in tumors can be correlated with PI3K expression levels, providing a potential biomarker for tumor characterization and response to therapy.
Data Presentation
The following table summarizes representative quantitative data from in vivo PET imaging and biodistribution studies of a fluorine-18 labeled PI3K inhibitor ([¹⁸F]-PEG₃-GDC-0941) in a mouse model of breast cancer.[7][8] Data is presented as the mean percentage of the injected dose per gram of tissue (%ID/g) ± standard deviation.
| Organ/Tissue | 30 min post-injection (%ID/g) | 60 min post-injection (%ID/g) | 120 min post-injection (%ID/g) |
| Blood | 2.51 ± 0.45 | 1.89 ± 0.33 | 1.23 ± 0.21 |
| Heart | 1.98 ± 0.37 | 1.54 ± 0.28 | 1.01 ± 0.19 |
| Lung | 3.12 ± 0.58 | 2.45 ± 0.41 | 1.67 ± 0.29 |
| Liver | 5.82 ± 0.88 | 4.98 ± 0.76 | 3.87 ± 0.65 |
| Spleen | 2.11 ± 0.41 | 1.76 ± 0.35 | 1.21 ± 0.23 |
| Kidney | 4.32 ± 0.79 | 3.87 ± 0.69 | 2.98 ± 0.54 |
| Muscle | 1.21 ± 0.25 | 0.98 ± 0.19 | 0.65 ± 0.13 |
| Bone | 1.87 ± 0.39 | 1.54 ± 0.31 | 1.12 ± 0.24 |
| Brain | 0.45 ± 0.09 | 0.32 ± 0.07 | 0.21 ± 0.05 |
| Tumor (High PI3K) | 6.98 ± 1.21 | 7.56 ± 1.01 | 6.87 ± 0.98 |
| Tumor (Low PI3K) | Not Reported | 4.07 ± 0.68 | Not Reported |
Signaling Pathway and Experimental Workflow Diagrams
Figure 1: PI3K/mTOR signaling pathway and the inhibitory action of this compound.
Figure 2: Experimental workflow for in vivo PET imaging with a radiolabeled PI3K inhibitor.
Experimental Protocols
Radiolabeling of a this compound Analog (Representative Protocol)
This protocol describes the fluorine-18 labeling of a PI3K inhibitor precursor, exemplified by the synthesis of [¹⁸F]-PEG₃-GDC-0941.[7][8] A similar strategy could be adapted for a this compound analog containing a suitable leaving group for nucleophilic substitution.
Materials:
-
Precursor (e.g., TsO-PEG₃-GDC-0941)
-
[¹⁸F]Fluoride
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Water for Injection
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
HPLC system for purification and analysis
Procedure:
-
[¹⁸F]Fluoride is produced via a cyclotron and trapped on an anion exchange cartridge.
-
Elute the [¹⁸F]Fluoride from the cartridge with a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.
-
Azeotropically dry the [¹⁸F]fluoride-K₂₂₂-K₂CO₃ complex by heating under a stream of nitrogen.
-
Add the precursor dissolved in anhydrous acetonitrile to the dried [¹⁸F]fluoride complex.
-
Heat the reaction mixture at a specified temperature (e.g., 110°C) for a defined time (e.g., 15 minutes).
-
Cool the reaction mixture and dilute with the mobile phase for HPLC purification.
-
Purify the crude product using a semi-preparative HPLC system.
-
Collect the fraction corresponding to the radiolabeled product.
-
Reformulate the purified product in a biocompatible solution (e.g., saline with a small percentage of ethanol) for injection.
-
Perform quality control to determine radiochemical purity, molar activity, and sterility.
Animal Models
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or NOD-SCID)
-
Cancer cell line of interest (e.g., with known PIK3CA mutation status)
-
Matrigel (optional)
-
Cell culture medium and supplements
-
Sterile syringes and needles
Procedure:
-
Culture the selected cancer cell line under standard conditions.
-
Harvest the cells and resuspend them in sterile phosphate-buffered saline (PBS) or a mixture of PBS and Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 5 x 10⁶ cells in 100 µL) into the flank of the immunocompromised mice.
-
Monitor the mice regularly for tumor growth.
-
Imaging studies are typically performed when the tumors reach a suitable size (e.g., 100-200 mm³).
In Vivo PET/CT Imaging Protocol
Materials:
-
Tumor-bearing mice
-
Radiolabeled this compound analog in a sterile injectable formulation
-
Anesthesia (e.g., isoflurane)
-
PET/CT scanner
-
Animal handling and monitoring equipment
Procedure:
-
Fast the mice for 4-6 hours prior to imaging to reduce background signal.
-
Anesthetize the mouse using isoflurane (e.g., 2% for induction, 1.5% for maintenance).
-
Position the mouse on the scanner bed.
-
Administer the radiotracer (e.g., 3.7-7.4 MBq or 100-200 µCi) via intravenous tail vein injection.
-
Acquire dynamic PET scans for a specified duration (e.g., 60-120 minutes).
-
Following the PET scan, acquire a CT scan for anatomical co-registration and attenuation correction.
-
Monitor the animal's vital signs throughout the imaging procedure.
-
After imaging, allow the animal to recover from anesthesia.
Ex Vivo Biodistribution Study
Materials:
-
Tumor-bearing mice previously injected with the radiotracer
-
Gamma counter
-
Dissection tools
-
Scales for weighing organs
Procedure:
-
At predetermined time points after radiotracer injection (e.g., 30, 60, and 120 minutes), euthanize the mice.
-
Collect blood samples via cardiac puncture.
-
Dissect and collect major organs and tissues of interest (e.g., tumor, liver, kidneys, muscle, bone, brain, etc.).
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample and in an aliquot of the injected dose using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
Disclaimer
The provided protocols are for research purposes only and are based on representative studies with a related compound. Researchers should optimize these protocols for their specific experimental conditions and animal models. All animal experiments must be conducted in accordance with institutional guidelines and regulations. The synthesis and handling of radioactive materials require appropriate training, licensing, and safety precautions.
References
- 1. Non-invasive imaging of PI3K/Akt/mTOR signalling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Early Changes in [18F]FDG Uptake as a Readout for PI3K/Akt/mTOR Targeted Drugs in HER-2-Positive Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of [18F]Mefway Biodistribution and Dosimetry Based on Whole-Body PET Imaging of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 7. Preclinical Evaluation of a Fluorine-18 (18F)-Labeled Phosphatidylinositol 3-Kinase Inhibitor for Breast Cancer Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
Application Notes and Protocols: Combining GDC-0326 with Other Inhibitors In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and summarize key findings for investigating the in vitro combination effects of GDC-0326, a potent and selective PI3Kα inhibitor, with other anti-cancer agents. The information presented here is intended to guide researchers in designing and executing experiments to explore synergistic, additive, or antagonistic interactions of this compound in various cancer cell line models.
Introduction to this compound
This compound is a highly selective inhibitor of the alpha isoform of phosphoinositide 3-kinase (PI3Kα). The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a frequent event in many human cancers. By specifically targeting PI3Kα, this compound aims to inhibit this pathway in cancer cells, leading to reduced proliferation and increased apoptosis. Combining this compound with other inhibitors that target parallel or downstream pathways, or that induce cellular stress through different mechanisms, is a promising strategy to enhance anti-tumor efficacy and overcome potential resistance mechanisms.
Data Presentation: In Vitro Combination Studies with this compound
This section summarizes quantitative data from in vitro studies combining this compound with other inhibitors.
Combination of this compound with 5-Fluorouracil (5-FU) in Colorectal Cancer (CRC) Cells
A study investigated the combination of this compound with the chemotherapeutic agent 5-Fluorouracil (5-FU) in the colorectal cancer cell lines LoVo and HT-29. The results demonstrated a synergistic interaction between the two agents.[1]
| Cell Line | Inhibitor | IC50 (Single Agent) | Combination Effect (with this compound) | Combination Index (CI) | Reference |
| LoVo | 5-FU | 13.2 µM | Synergistic | < 1 | [1] |
| HT-29 | 5-FU | 10.1 µM | Synergistic | < 1 | [1] |
Note: The specific IC50 value for this compound as a single agent in these cell lines was not reported in the primary study. A Combination Index (CI) value of less than 1 indicates a synergistic effect.
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments to assess the combination effects of this compound.
Cell Viability and Cytotoxicity Assay (CCK-8 Assay)
This protocol is used to determine the effect of this compound in combination with another inhibitor on cell viability.
Materials:
-
Cancer cell lines of interest (e.g., LoVo, HT-29)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Other inhibitor of interest (stock solution in appropriate solvent)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the other inhibitor in complete medium. For combination studies, a fixed-ratio or a matrix (checkerboard) dilution series can be used.
-
Remove the medium from the wells and add 100 µL of the medium containing the single agents or their combinations. Include wells with vehicle control (e.g., DMSO at the highest concentration used).
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control.
-
Determine the IC50 values (the concentration of a drug that inhibits cell growth by 50%) for the single agents and their combinations using a dose-response curve fitting software (e.g., GraphPad Prism).
-
To determine the nature of the interaction (synergy, additivity, or antagonism), calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Colony Formation Assay
This assay assesses the long-term effect of drug combinations on the proliferative capacity of single cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound and other inhibitor
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Allow the cells to attach overnight.
-
-
Drug Treatment:
-
Treat the cells with this compound, the other inhibitor, or the combination at desired concentrations for a specified period (e.g., 24 hours).
-
After the treatment period, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
-
Colony Formation:
-
Incubate the plates for 10-14 days, allowing colonies to form. Change the medium every 2-3 days.
-
-
Staining and Quantification:
-
Wash the colonies with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain the colonies with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
-
Data Analysis:
-
Calculate the plating efficiency and surviving fraction for each treatment group compared to the control.
-
Analyze the data to determine if the combination treatment resulted in a greater reduction in colony formation than the single agents alone.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound and other inhibitor
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound, the other inhibitor, or the combination for a desired time (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Viable cells will be negative for both Annexin V-FITC and PI.
-
Early apoptotic cells will be positive for Annexin V-FITC and negative for PI.
-
Late apoptotic/necrotic cells will be positive for both Annexin V-FITC and PI.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) for each treatment condition.
-
Determine if the combination treatment induces a higher percentage of apoptotic cells compared to single-agent treatments.
-
Western Blot Analysis of Signaling Pathways
This technique is used to assess the effect of drug combinations on the expression and phosphorylation status of key proteins in signaling pathways, such as the PI3K/AKT/mTOR pathway.
Materials:
-
Cancer cell lines
-
This compound and other inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-AKT, AKT, p-S6, S6, PARP, Cleaved Caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis:
-
Treat cells as described for other assays.
-
Lyse the cells in ice-cold lysis buffer.
-
Quantify the protein concentration of the lysates.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Analyze the band intensities to determine the relative changes in protein expression and phosphorylation levels between different treatment groups.
-
Mandatory Visualizations
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vitro combination studies with this compound.
Rationale for Combining this compound with Other Inhibitors
-
Chemotherapeutic Agents (e.g., 5-FU): Combining a targeted therapy like this compound with a traditional cytotoxic agent can enhance cell killing. This compound may sensitize cancer cells to the DNA-damaging effects of chemotherapy by inhibiting survival pathways.
-
CDK4/6 Inhibitors (e.g., Palbociclib): The PI3K/AKT and CDK4/6-Rb pathways are key regulators of the G1-S cell cycle transition. Dual inhibition can lead to a more profound cell cycle arrest and synergistic anti-proliferative effects. Studies with other PI3K inhibitors have shown synergy with palbociclib.
-
Endocrine Therapies (e.g., Fulvestrant): In hormone receptor-positive cancers, there is often crosstalk between the estrogen receptor (ER) and PI3K signaling pathways. Combining an ER antagonist like fulvestrant with a PI3K inhibitor can block this crosstalk and overcome resistance to endocrine therapy.
-
HER2 Inhibitors (e.g., Trastuzumab, Lapatinib): In HER2-positive cancers, the PI3K pathway is a major downstream effector of HER2 signaling. Co-targeting HER2 and PI3K can lead to a more complete pathway inhibition and overcome resistance to HER2-targeted therapies.
-
Androgen Receptor (AR) Antagonists (e.g., Enzalutamide): In prostate cancer, the AR and PI3K signaling pathways are key drivers of tumor growth and survival. There is evidence of bidirectional crosstalk between these two pathways, suggesting that their dual inhibition could be a highly effective therapeutic strategy.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting GDC-0326 Insolubility
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering insolubility issues with the PI3Kα inhibitor, GDC-0326, in aqueous solutions. The following question-and-answer format directly addresses common challenges faced during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the recommended solvent for preparing a high-concentration stock solution of this compound?
Answer:
Due to its chemical properties, this compound is practically insoluble in water.[1] For preparing a high-concentration stock solution, an organic solvent is necessary. Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent.[2][3][4]
Troubleshooting Steps:
-
Initial Dissolution: Weigh the desired amount of this compound and add the calculated volume of fresh, high-quality DMSO to achieve your target concentration. Several sources report solubility in DMSO at concentrations ranging from 10 mM to over 100 mg/mL.[2][3]
-
Facilitate Dissolution: If the compound does not dissolve readily, vortex the solution. Gentle warming in a 37°C water bath or brief sonication can also aid in dissolution.[5]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles, which can impact compound stability and solubility. Store aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 2 years).[3][5]
Q2: My this compound, dissolved in DMSO, precipitates when I dilute it into my aqueous cell culture medium or buffer. What is happening and how can I fix it?
Answer:
This is a common phenomenon known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous solution where its solubility is significantly lower.[6] The rapid change in solvent polarity causes the compound to precipitate. Even a low final concentration of DMSO (typically <1%) may not be sufficient to maintain the solubility of a hydrophobic compound like this compound.[6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound precipitation in aqueous solutions.
Recommended Solutions:
-
Reduce Final DMSO Concentration: If your experimental setup allows, try to keep the final DMSO concentration as low as possible.
-
Utilize Co-solvents and Surfactants: For many in vitro and in vivo applications, a formulation with co-solvents and surfactants is necessary to maintain this compound in solution. Several established protocols can be adapted.
Q3: Can you provide specific formulation protocols for preparing this compound in an aqueous solution?
Answer:
Yes, here are several protocols adapted from supplier datasheets that are designed to improve the aqueous solubility of this compound for experimental use.[1][3]
Experimental Protocols
Protocol 1: Formulation with PEG300 and Tween-80
This protocol is suitable for preparing a clear solution for in vivo or in vitro use.
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 25 mg/mL or 76 mg/mL).[1][3]
-
In a sterile tube, add 1 part of the DMSO stock solution to 4 parts of PEG300.
-
Mix thoroughly until the solution is clear.
-
Add 0.5 parts of Tween-80 and mix again until clear.
-
Finally, add 4.5 parts of saline (or your desired aqueous buffer) to reach the final volume.
-
The resulting solution should be clear. It is recommended to use this formulation immediately.[1]
Protocol 2: Formulation with SBE-β-CD
This protocol uses a cyclodextrin to encapsulate the hydrophobic this compound molecule, enhancing its solubility.
-
Prepare a 20% (w/v) solution of SBE-β-CD (Sulfobutylether-β-cyclodextrin) in saline.
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 25 mg/mL).[3]
-
Add 1 part of the DMSO stock solution to 9 parts of the 20% SBE-β-CD in saline solution.
-
Mix thoroughly until the solution is clear.
Protocol 3: Formulation with Corn Oil (for oral administration in vivo)
This protocol is suitable for preparing a suspension for oral gavage in animal studies.
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10.8 mg/mL).[1]
-
Add 1 part of the DMSO stock solution to 19 parts of corn oil.
-
Mix thoroughly to create a homogeneous suspension. Use immediately for best results.[1]
This compound Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent/Solution | Solubility | Reference |
| DMSO | ≥ 100 mg/mL (261.49 mM) | [3] |
| DMSO | 76 mg/mL (198.73 mM) | [1] |
| DMSO | 10 mM | [2] |
| DMF | 30 mg/mL | [4] |
| Ethanol | 19 mg/mL (Slightly soluble) | [1][4] |
| Water | Insoluble | [1] |
| Aqueous Buffer (pH 7.4) | 82 µg/mL (Thermodynamic Solubility) | [3][7] |
Note on DMSO: The hygroscopic nature of DMSO can significantly impact the solubility of this compound. It is highly recommended to use newly opened or properly stored, anhydrous DMSO for the best results.[1][3]
This compound and the PI3K/mTOR Signaling Pathway
This compound is a potent and selective inhibitor of the α-isoform of Phosphoinositide 3-Kinase (PI3Kα), a key component of the PI3K/mTOR signaling pathway.[1][2][8] This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism.[9][10][11] Its aberrant activation is a common feature in many cancers.[12]
Caption: Simplified PI3K/mTOR signaling pathway showing the inhibitory action of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. probechem.com [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. glpbio.com [glpbio.com]
- 6. benchchem.com [benchchem.com]
- 7. glpbio.com [glpbio.com]
- 8. medkoo.com [medkoo.com]
- 9. PI3K/mTOR Pathway Inhibition: Opportunities in Oncology and Rare Genetic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. PI3K and mTOR signaling pathways in cancer: new data on targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
GDC-0326 Technical Support Center: Troubleshooting Potential Off-Target Effects in Kinase Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of GDC-0326 in kinase assays. It includes troubleshooting guides and frequently asked questions in a user-friendly format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and highly selective inhibitor of the α-isoform of phosphoinositide 3-kinase (PI3Kα).[1][2][3][4][5] It has a Ki (inhibition constant) of 0.2 nM for PI3Kα.[1][2][3][4]
Q2: How selective is this compound against other PI3K isoforms?
This compound exhibits significant selectivity for PI3Kα over other Class I PI3K isoforms.[4][6] It is approximately 133-fold selective for PI3Kα over PI3Kβ, 20-fold over PI3Kδ, and 51-fold over PI3Kγ.[6]
Q3: What is known about the off-target effects of this compound on other kinases?
This compound is highly selective against a broad range of other kinases.[1][3][5] In a screening panel of 235 different kinases, only one was inhibited by more than 50% when this compound was tested at a concentration of 1 µM.[1][3]
Q4: Has this compound been observed to inhibit any other non-kinase proteins?
This compound has been tested against cytochrome P450 enzymes and was found to be a non-inhibitor, with IC50 values greater than 10 µM for isoforms 3A4, 2C9, 1A2, 2C19, and 2D6.[1][3]
Kinase Selectivity Profile of this compound
The following table summarizes the inhibitory activity of this compound against the Class I PI3K isoforms.
| Target Kinase | Ki (nM) | Selectivity vs. PI3Kα | Assay Type |
| PI3Kα | 0.2 | - | Cell-free |
| PI3Kβ | 26.6 | 133-fold | Cell-free |
| PI3Kδ | 4.0 | 20-fold | Cell-free |
| PI3Kγ | 10.2 | 51-fold | Cell-free |
Troubleshooting Guide for Kinase Assays
Issue 1: Unexpected inhibition of a non-target kinase in my assay.
-
Question: I am observing inhibition of a kinase that is not a known target of this compound. What could be the reason?
-
Answer:
-
High Compound Concentration: this compound is highly selective at concentrations relevant to its PI3Kα inhibitory activity. However, at much higher concentrations, off-target inhibition can occur. Verify that the concentration of this compound used in your assay is appropriate for targeting PI3Kα and not in vast excess.
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Assay Artifacts: Some assay formats can be prone to artifacts. For example, compound aggregation, interference with the detection method (e.g., fluorescence quenching), or non-specific binding to assay components can lead to false-positive results. Consider running control experiments, such as testing the compound in the absence of the kinase or substrate, to rule out these possibilities.
-
"Retroactivity" in Signaling Pathways: In some cellular contexts, inhibiting a downstream kinase can lead to upstream effects on other pathways due to a phenomenon known as retroactivity, where the sequestration of enzymes in a signaling cascade can cause bidirectional signal propagation.[7] This can manifest as an apparent "off-target" effect.
-
Issue 2: My in-cell results do not match the in-vitro kinase assay data.
-
Question: this compound shows high selectivity in my biochemical kinase assay, but in my cell-based assay, I see effects that suggest broader activity. Why the discrepancy?
-
Answer:
-
Cellular Permeability and Compound Stability: Ensure that this compound is cell-permeable and stable under your cell culture conditions.[1][3] Degradation of the compound could lead to metabolites with different activity profiles.
-
Complex Cellular Signaling: Cells have intricate and interconnected signaling networks.[8] Inhibition of PI3Kα can lead to feedback loops and crosstalk with other pathways, which may produce phenotypic effects that are not a direct result of off-target kinase inhibition.[7]
-
Polypharmacology: While this compound is highly selective, it's a common characteristic of small molecule inhibitors to have some degree of polypharmacology, meaning they can interact with multiple targets, especially at higher concentrations.[9] The cellular environment can sometimes unmask these secondary effects.
-
Issue 3: How can I confirm if an observed effect is a true off-target interaction?
-
Question: What experimental steps can I take to validate a suspected off-target effect of this compound?
-
Answer:
-
Orthogonal Assays: Use a different assay format to confirm the initial finding. For example, if you observed the effect in a fluorescence-based assay, try a radiometric or mass spectrometry-based method.
-
Dose-Response Analysis: Generate a full dose-response curve for the suspected off-target kinase. A bona fide interaction should exhibit a clear sigmoidal relationship between compound concentration and kinase inhibition.
-
Use of a Structurally Unrelated Inhibitor: Test a different, structurally unrelated inhibitor of PI3Kα. If the observed "off-target" effect is also seen with this second compound, it is more likely to be a consequence of inhibiting the PI3Kα pathway rather than a specific off-target interaction of this compound.
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Target Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the primary target (PI3Kα) or the suspected off-target kinase.[10] This can help to dissect the on-target versus off-target effects of the compound.
-
Experimental Protocols
General Protocol for an In-Vitro Kinase Assay (Example: ADP-Glo™ Kinase Assay)
This is a generalized protocol and should be optimized for the specific kinase being tested.
-
Prepare Reagents:
-
Kinase Buffer: Typically contains a buffering agent (e.g., Tris-HCl), MgCl₂, DTT, and BSA.
-
This compound: Prepare a stock solution in DMSO and create a serial dilution to the desired concentrations.
-
Kinase: Dilute the kinase to the appropriate concentration in kinase buffer.
-
Substrate: Prepare the specific substrate for the kinase of interest.
-
ATP: Prepare a solution of ATP at the desired concentration (often at the Km for the specific kinase).
-
-
Assay Procedure:
-
Add 2.5 µL of the kinase solution to the wells of a 384-well plate.
-
Add 0.5 µL of this compound at various concentrations or DMSO as a vehicle control.
-
Incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µL of a mixture of the substrate and ATP.
-
Incubate for the desired reaction time (e.g., 60 minutes) at the optimal temperature for the kinase.
-
Stop the reaction and detect the signal according to the assay kit manufacturer's instructions (e.g., by adding ADP-Glo™ Reagent).
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Simplified PI3K/AKT/mTOR signaling pathway showing the inhibitory action of this compound on PI3Kα.
Caption: General experimental workflow for an in-vitro kinase inhibition assay.
Caption: A decision tree for troubleshooting unexpected kinase inhibition when using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. glpbio.com [glpbio.com]
- 4. selleckchem.com [selleckchem.com]
- 5. The Rational Design of Selective Benzoxazepin Inhibitors of the α-Isoform of Phosphoinositide 3-Kinase Culminating in the Identification of (S)-2-((2-(1-Isopropyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl)oxy)propanamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
GDC-0326 In Vivo Dosage Optimization: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists optimizing GDC-0326 dosage in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the α-isoform of phosphoinositide 3-kinase (PI3Kα) with a Ki value of 0.2 nM.[1][2][3][4] It shows remarkable selectivity over other class I PI3K isoforms.[1] The PI3K pathway is crucial for cell growth, proliferation, and survival, and its hyperactivation is common in many cancers, often due to mutations in the PIK3CA gene which encodes the p110α catalytic subunit of PI3K.[2][5][6][7] By inhibiting PI3Kα, this compound blocks downstream signaling through pathways like AKT/mTOR, leading to decreased cancer cell proliferation.[2][8]
Q2: What are the general pharmacokinetic properties of this compound?
A2: this compound exhibits favorable pharmacokinetic properties across preclinical species, including consistently low clearance and high oral bioavailability.[1][4] This allows for sustained and significant free drug levels in the plasma after oral administration.[4] It is also highly stable in human and rat liver microsomes.[4]
Q3: What is a recommended starting dose for this compound in mouse xenograft models?
A3: Based on published preclinical studies, a common starting dose range for this compound in mouse xenograft models is between 0.78 mg/kg and 12.5 mg/kg, administered orally (p.o.) once daily.[1][3][4] The optimal dose will ultimately depend on the specific tumor model, its PIK3CA mutation status, and the experimental objectives.
Q4: How should this compound be prepared for oral administration in animal studies?
A4: While the search results do not specify the exact vehicle used for this compound in the cited studies, a common practice for similar small molecule inhibitors is to formulate them for oral gavage. A typical vehicle might consist of a suspending agent (e.g., 0.5% methylcellulose or 1% carboxymethyl cellulose) in sterile water, sometimes with a small amount of a surfactant like Tween 80 to improve solubility. It is crucial to determine the solubility and stability of this compound in the chosen vehicle before initiating in vivo studies.
Q5: What are the expected outcomes of effective this compound treatment in vivo?
A5: Effective in vivo treatment with this compound is expected to result in a dose-dependent inhibition of tumor growth (TGI).[3][4] In some models, tumor regression may be observed.[3][4] At the molecular level, this should correlate with the inhibition of PI3K signaling, which can be assessed by measuring the phosphorylation levels of downstream targets like AKT in tumor tissue.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Lack of Tumor Growth Inhibition | - Sub-optimal dose. - Insufficient drug exposure. - Tumor model is not dependent on the PI3Kα pathway. - Poor oral bioavailability in the specific animal strain. | - Perform a dose-escalation study to determine the maximally effective and tolerated dose. - Conduct pharmacokinetic analysis to measure plasma drug concentrations. - Confirm the presence of PIK3CA mutations or other markers of PI3K pathway activation in your tumor model. - Consider a different formulation or route of administration if bioavailability is a concern. |
| Excessive Toxicity (e.g., significant body weight loss, lethargy) | - Dose is too high. - Off-target effects. - Vehicle intolerance. | - Reduce the dose of this compound.[3][4] - Consider an intermittent dosing schedule (e.g., 5 days on, 2 days off). - Include a vehicle-only control group to assess for any adverse effects of the formulation. |
| Inconsistent Results Between Animals | - Variation in tumor size at the start of treatment. - Inaccurate dosing. - Animal health issues. | - Randomize animals into treatment groups when tumors reach a pre-determined and consistent size. - Ensure accurate and consistent administration of the drug to each animal. - Closely monitor animal health throughout the study and exclude any animals that show signs of illness unrelated to the treatment. |
| Difficulty Detecting Downstream Signaling Changes (e.g., p-AKT levels) | - Timing of sample collection is not optimal. - Sub-optimal dose. - Technical issues with the assay (e.g., Western blot, IHC). | - Perform a pilot study to determine the time point of maximal target inhibition after a single dose. - Increase the dose of this compound. - Optimize and validate your assays for detecting the target phosphoproteins. |
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in Xenograft Models
| Animal Model | Dosage (mg/kg, p.o.) | Dosing Schedule | Tumor Growth Inhibition (TGI) | Tumor Regressions | Reference |
| KPL-4 (Breast Cancer) | 0.78, 1.56, 3.25, 6.25, 12.5 | Daily | 73%, 97%, 97%, 122%, 121% | Not specified at all doses, but 9 partial responses and 1 complete response at 6.25 mg/kg | [3][4] |
| Unspecified Xenograft | 0.78, 1.56, 3.25, 6.25, 12.5 | Daily | 73%, 79%, 83%, 101%, 110% | 6 partial responses at 6.25 and 12.5 mg/kg | [4] |
| MCF7-neo/HER2 | Not specified | Not specified | Not specified | Not specified | [1] |
| RIP1-Tag2 (Pancreatic Neuroendocrine Tumors) | Not specified | Not specified | Abolished AKT phosphorylation | Not specified | [2] |
Note: TGI greater than 100% indicates tumor regression.
Experimental Protocols
Protocol 1: General In Vivo Antitumor Efficacy Study
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Animal Model: Utilize immunodeficient mice (e.g., nude or SCID) bearing subcutaneous xenografts of a human cancer cell line with a known PIK3CA mutation (e.g., KPL-4, MCF7).
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Tumor Implantation: Inject cancer cells subcutaneously into the flank of each mouse.
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Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
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Randomization: When tumors reach a predetermined average size (e.g., 150-200 mm³), randomize the animals into treatment and control groups.
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Drug Preparation: Prepare this compound in a suitable vehicle for oral administration.
-
Dosing: Administer this compound orally (p.o.) to the treatment groups at the desired doses and schedule (e.g., daily). Administer vehicle only to the control group.
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Data Collection: Measure tumor volume and body weight at regular intervals (e.g., twice weekly).
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Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size, or for a set duration.
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Tissue Collection: At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting for p-AKT).
Protocol 2: Pharmacodynamic (PD) Biomarker Analysis
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Study Design: Use a satellite group of tumor-bearing animals for PD analysis.
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Dosing: Administer a single dose of this compound or vehicle to the respective groups.
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Time Course: Euthanize animals at various time points after dosing (e.g., 2, 6, 12, 24 hours).
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Tumor Extraction: Promptly excise tumors and snap-freeze them in liquid nitrogen or place them in a suitable lysis buffer.
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Protein Analysis: Homogenize the tumor tissue and perform a Western blot analysis to assess the phosphorylation levels of key downstream signaling proteins such as AKT and S6 ribosomal protein. A decrease in the phosphorylated forms of these proteins in the this compound treated groups compared to the vehicle control would indicate target engagement.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. medkoo.com [medkoo.com]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical assessment of the PI3Kα selective inhibitor inavolisib and prediction of its pharmacokinetics and efficacious dose in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Short-term PI3K inhibition prevents breast cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
GDC-0326 stability in long-term cell culture experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of GDC-0326 in long-term cell culture experiments.
Troubleshooting Guides
Issue: Diminished or Inconsistent Compound Activity in Long-Term Experiments
A common challenge in multi-day or multi-week cell culture experiments is the potential for small molecule inhibitors like this compound to degrade or lose activity over time in aqueous culture media at 37°C. This can lead to inconsistent or misleading results.
Signs of Potential this compound Instability:
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Decreased Potency: Higher concentrations of this compound are required to achieve the same biological effect in longer experiments compared to short-term assays.
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Inconsistent Results: High variability in experimental readouts between replicate wells or plates treated with this compound.
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Unexpected Changes in Cell Morphology or Growth: Cells may start to recover or exhibit altered morphology after an initial response to the compound.
Recommended Troubleshooting Workflow
To systematically address potential stability issues with this compound in your long-term cell culture experiments, the following workflow is recommended.
Technical Support Center: Overcoming GDC-0326-Induced Feedback Activation of Signaling Pathways
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with GDC-0326, a potent PI3Kα inhibitor.
Troubleshooting Guides
This section offers solutions to specific problems that may arise during your experiments with this compound, focusing on the phenomenon of feedback activation of alternative signaling pathways.
Problem 1: Decreased this compound Efficacy Over Time or Inconsistent Inhibition of Downstream Targets
Question: I'm treating my cancer cell line with this compound and I'm observing an initial decrease in p-AKT levels, but the effect seems to diminish over time, or I'm seeing variability in the inhibition of downstream markers like p-S6. What could be happening?
Answer: This is a common observation with inhibitors of the PI3K/mTOR pathway and is often due to the activation of compensatory feedback loops.[1][2] Inhibition of PI3Kα by this compound can lead to the reactivation of the PI3K/AKT pathway or the activation of parallel pathways like the MEK/ERK pathway, ultimately leading to therapeutic resistance.
Troubleshooting Steps:
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Confirm Target Engagement: First, ensure that this compound is effectively inhibiting its primary target, PI3Kα. Perform a dose-response experiment and measure the phosphorylation of AKT (at Ser473 and Thr308) at an early time point (e.g., 2-6 hours) to confirm target engagement before feedback mechanisms are fully established.
-
Investigate Feedback Activation of the MEK/ERK Pathway:
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Experiment: Perform a time-course experiment (e.g., 2, 6, 24, 48 hours) treating your cells with this compound. At each time point, lyse the cells and perform a Western blot to analyze the phosphorylation levels of both AKT (p-AKT Ser473) and ERK (p-ERK Thr202/Tyr204).
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Expected Outcome: You may observe a decrease in p-AKT levels, followed by a subsequent increase in p-ERK levels, indicating the activation of the MEK/ERK feedback loop.[1]
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Solution: Consider a combination therapy approach. Co-treatment with a MEK inhibitor (e.g., Trametinib, Selumetinib) alongside this compound can abrogate this feedback loop and enhance the anti-proliferative effects.
-
-
Examine Upregulation of Receptor Tyrosine Kinases (RTKs):
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Experiment: Treat cells with this compound for 24-48 hours. Analyze the protein expression levels of key RTKs such as HER3 (ErbB3), IGF-1R, and Insulin Receptor by Western blot. To investigate their activation, you can perform immunoprecipitation for the specific RTK followed by a Western blot for phospho-tyrosine.
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Expected Outcome: Inhibition of the PI3K/AKT pathway can relieve the feedback inhibition of FOXO transcription factors, leading to increased transcription and expression of RTKs like HER3.[2][3]
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Solution: If RTK upregulation is observed, a combination therapy with an inhibitor targeting the specific upregulated RTK (e.g., an HER3 antibody or a pan-HER inhibitor like Lapatinib) may be effective.
-
Experimental Workflow for Investigating Feedback Activation
Caption: Workflow for troubleshooting decreased this compound efficacy.
Problem 2: No Signal or Weak Signal for Phosphorylated Proteins in Western Blot
Question: I'm trying to detect the phosphorylation status of AKT or ERK after this compound treatment, but I'm getting no signal or a very weak signal on my Western blot. How can I improve this?
Answer: Detecting phosphorylated proteins can be challenging due to their low abundance and the labile nature of the phosphate group. Proper sample handling and optimization of the Western blot protocol are critical.[3][4][5][6]
Troubleshooting Steps:
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Sample Preparation:
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Keep Samples Cold: Always work on ice and use ice-cold buffers to minimize phosphatase activity.[4][6]
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Use Phosphatase Inhibitors: Add a cocktail of phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) to your lysis buffer immediately before use.[4][6]
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Optimize Lysis Buffer: Use a lysis buffer that is effective for extracting nuclear and membrane-bound proteins if your target is localized in these compartments.
-
-
Western Blot Protocol:
-
Blocking: Avoid using milk as a blocking agent, as it contains casein, a phosphoprotein that can cause high background. Use 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) instead.[4][5]
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Antibody Incubation: Use a phospho-specific primary antibody from a reputable supplier. Ensure you are using the recommended antibody dilution and incubate overnight at 4°C to increase signal.
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Washing: Use TBST for washing steps. Avoid phosphate-buffered saline (PBS) as the phosphate ions can interfere with the binding of some phospho-specific antibodies.[3][4][5]
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Detection: Use a high-sensitivity chemiluminescent substrate to enhance the detection of low-abundance proteins.[3][4]
-
-
Controls:
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Total Protein Control: Always probe a parallel blot (or strip and re-probe your blot) for the total, non-phosphorylated form of your protein of interest. This will confirm that the protein is present in your lysate and serves as a loading control.[4][5][6]
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Positive Control: Include a positive control lysate from cells known to have high levels of the phosphorylated protein (e.g., cells stimulated with a growth factor).
-
FAQs (Frequently Asked Questions)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and highly selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3Kα).[7][8][9][10] PI3Kα is a key component of the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in cancer and plays a crucial role in cell growth, proliferation, and survival.
Q2: Why does inhibition of PI3Kα with this compound lead to the activation of other signaling pathways?
The PI3K/AKT/mTOR pathway is part of a complex and interconnected signaling network that is regulated by multiple feedback loops.[1][2] When a key node in this pathway, like PI3Kα, is inhibited, the cell attempts to compensate by activating alternative survival pathways. Two of the most common feedback mechanisms are:
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Activation of the MEK/ERK Pathway: Inhibition of mTORC1, a downstream effector of PI3K, can relieve a negative feedback loop on upstream receptor tyrosine kinases (RTKs), leading to the activation of the RAS/RAF/MEK/ERK pathway.[1]
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Upregulation of Receptor Tyrosine Kinases (RTKs): Inhibition of AKT leads to the de-repression of Forkhead box O (FOXO) transcription factors.[2][3] Activated FOXO proteins can then translocate to the nucleus and increase the expression of several RTKs, such as HER3, IGF-1R, and the insulin receptor, which can then reactivate the PI3K pathway or other pro-survival signals.
Signaling Pathway Diagram: this compound Action and Feedback Activation
Caption: this compound inhibits PI3Kα, leading to feedback activation of ERK and RTKs.
Q3: What are the expected quantitative changes in key signaling proteins after this compound treatment?
The following table summarizes the typical changes observed in the phosphorylation and expression levels of key proteins following effective this compound treatment and subsequent feedback activation. The exact magnitude and timing of these changes will be cell-line dependent.
| Protein | Expected Change with this compound | Rationale |
| p-AKT (Ser473/Thr308) | ↓ (early); may partially recover (late) | Direct downstream target of PI3K. Partial recovery due to feedback. |
| p-S6 | ↓ | Downstream of the PI3K/AKT/mTOR pathway. |
| p-ERK (Thr202/Tyr204) | ↑ (late) | Activation of the MEK/ERK pathway as a feedback mechanism. |
| HER3 (total protein) | ↑ (late) | Increased transcription mediated by de-repressed FOXO. |
| p-HER3 (pan-Tyr) | ↑ (late) | Increased expression and activation due to feedback. |
| FOXO (nuclear localization) | ↑ | AKT-mediated inhibitory phosphorylation is blocked. |
Q4: What are some recommended experimental protocols to study these feedback mechanisms?
Here are outlines of key experimental protocols.
1. Western Blotting for Phosphorylated Proteins
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Objective: To quantify the changes in phosphorylation of key signaling proteins (e.g., p-AKT, p-ERK).
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Methodology:
-
Plate cells and allow them to adhere overnight.
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Treat cells with this compound at various concentrations and for different durations.
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Lyse cells in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
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Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a phospho-specific primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for the total protein as a loading control.
-
2. Co-Immunoprecipitation (Co-IP) for RTK Activation
-
Objective: To determine if an upregulated RTK (e.g., HER3) is actively signaling by assessing its interaction with signaling adaptors like p85 (the regulatory subunit of PI3K).
-
Methodology:
-
Treat cells with this compound to induce RTK upregulation.
-
Lyse cells in a non-denaturing Co-IP lysis buffer with inhibitors.
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the lysate with an antibody against the RTK of interest (e.g., anti-HER3) overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times with Co-IP wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blot using antibodies against the RTK and its potential binding partners (e.g., anti-p85, anti-phospho-tyrosine).
-
3. Kinase Assay for ERK Activity
-
Objective: To directly measure the enzymatic activity of ERK kinase following this compound treatment.
-
Methodology:
-
Treat cells with this compound.
-
Lyse the cells and immunoprecipitate ERK using a specific antibody.
-
Perform an in vitro kinase assay using the immunoprecipitated ERK, a specific ERK substrate (e.g., myelin basic protein or a synthetic peptide), and radiolabeled ATP (γ-³²P-ATP).
-
Separate the reaction products by SDS-PAGE and visualize the phosphorylated substrate by autoradiography.
-
Alternatively, use a non-radioactive kinase assay kit that measures ATP consumption or ADP production via a colorimetric or luminescent readout.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Feedback upregulation of HER3 (ErbB3) expression and activity attenuates antitumor effect of PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Feedback upregulation of HER3 (ErbB3) expression and activity attenuates antitumor effect of PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase Ib Study of Combination Therapy with MEK Inhibitor Binimetinib and Phosphatidylinositol 3-Kinase Inhibitor Buparlisib in Patients with Advanced Solid Tumors with RAS/RAF Alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AKT phosphorylation as a predictive biomarker for PI3K/mTOR dual inhibition-induced proteolytic cleavage of mTOR companion proteins in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. Integrating BRAF/MEK inhibitors into combination therapy for melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current Insights into Combination Therapies with MAPK Inhibitors and Immune Checkpoint Blockade [mdpi.com]
- 9. Frontiers | Crosstalk between protein kinases AKT and ERK1/2 in human lung tumor-derived cell models [frontiersin.org]
- 10. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
interpreting unexpected results in GDC-0326 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results in experiments involving the PI3Kα inhibitor, GDC-0326.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and highly selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3Kα) with a Ki value of 0.2 nM.[1][2] It shows significant selectivity over other class I PI3K isoforms (β, δ, and γ).[1] The primary mechanism is the inhibition of the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in cancer and plays a crucial role in cell growth, proliferation, survival, and metabolism.
Q2: I am observing cell death in my experiments, but it doesn't appear to be classical apoptosis. What could be the reason?
While PI3K inhibitors are often expected to induce apoptosis, this compound has been shown to induce necroptosis in colorectal cancer (CRC) cells.[3] Necroptosis is a form of programmed necrosis, a regulated form of cell death that is distinct from apoptosis. This process is mediated by receptor-interacting protein kinases (RIPK1 and RIPK3).[3] Therefore, it is crucial to assess markers of both apoptosis (e.g., cleaved caspases, PARP cleavage) and necroptosis (e.g., phosphorylation of RIPK1, RIPK3, and MLKL) to fully characterize the mode of cell death induced by this compound in your specific cell line.
Q3: My cells are showing resistance to this compound or a weaker than expected response. What are the potential mechanisms?
Resistance to PI3K inhibitors, including this compound, can arise from several mechanisms:
-
Feedback Loop Activation: Inhibition of the PI3K/AKT/mTOR pathway can trigger feedback loops that activate alternative survival pathways. For instance, inhibition of this pathway can lead to the paradoxical activation of the ERK/MAPK pathway or the STAT3 signaling pathway, promoting cell survival and proliferation.
-
Activation of Parallel Pathways: Cancer cells can develop resistance by upregulating parallel signaling pathways that bypass the dependency on the PI3K pathway.
Q4: I am seeing a synergistic effect when combining this compound with other drugs. Is this expected?
Yes, synergistic effects are often explored in combination therapies. For example, this compound has been shown to have a synergistic effect with the chemotherapeutic agent 5-fluorouracil (5-Fu) in colorectal cancer cells.[3] This synergy is attributed to the induction of necroptosis by this compound, which enhances the cytotoxic effects of 5-Fu. When investigating drug combinations, it is important to perform synergy analysis to quantify the interaction.
Troubleshooting Guides
Issue 1: Higher than Expected IC50 Values
If you are observing IC50 values for this compound that are significantly higher than what is reported in the literature, consider the following:
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Cell Line Specificity: The sensitivity to this compound can vary significantly between different cancer cell lines due to their unique genetic and signaling landscapes.
-
Assay Conditions: Ensure that your experimental conditions are optimized. Factors such as cell seeding density, incubation time, and the type of viability assay used can influence the calculated IC50 value.
-
Compound Integrity: Verify the purity and stability of your this compound compound. Improper storage or handling can lead to degradation and reduced potency.
-
Presence of Growth Factors: The concentration of growth factors in your cell culture medium can impact the activation of the PI3K pathway and, consequently, the efficacy of this compound.
Issue 2: Inconsistent Results in Cell Viability Assays
High variability in cell viability assays can be frustrating. Here are some common causes and solutions:
-
Uneven Cell Seeding: Ensure a single-cell suspension before plating to avoid clumps, which can lead to inconsistent results.
-
Edge Effects: The outer wells of a multi-well plate are prone to evaporation. To minimize this, consider not using the outermost wells for experimental samples or filling them with sterile media or PBS.
-
Reagent and Compound Handling: Ensure consistent timing and technique when adding reagents and the this compound compound to the wells.
Issue 3: Unexpected Upregulation of a Pro-Survival Pathway
If you observe the activation of a pro-survival pathway (e.g., ERK or STAT3) upon treatment with this compound, this is likely due to a feedback mechanism.
-
Western Blot Analysis: Confirm the activation of the suspected pathway by performing western blot analysis for key phosphorylated proteins (e.g., p-ERK, p-STAT3).
-
Combination Therapy: To overcome this resistance mechanism, consider combining this compound with an inhibitor of the activated feedback pathway.
Data Presentation
Table 1: In Vitro Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| PC-3 | Prostate Cancer | Proliferation Assay | 2.2 | [1] |
| LoVo | Colorectal Cancer | CCK-8 Assay | Not explicitly stated, but dose-dependent inhibition observed up to 10 µM | [3] |
| HT-29 | Colorectal Cancer | CCK-8 Assay | Not explicitly stated, but dose-dependent inhibition observed up to 10 µM | [3] |
Experimental Protocols
1. Cell Viability Assay (CCK-8)
This protocol is adapted from a study investigating this compound in colorectal cancer cells.[3]
-
Cell Seeding: Seed LoVo or HT-29 cells in 96-well plates at a density of 5 × 10³ cells/well in 100 µL of complete medium.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., 0.4–10 µM) or vehicle control (DMSO).
-
Incubation: Incubate the plates for the desired time period (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO₂.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plates for 2 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
2. Colony Formation Assay
This protocol is a general method for assessing the long-term proliferative capacity of cells.
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Compound Treatment: The following day, treat the cells with various concentrations of this compound or vehicle control.
-
Incubation: Incubate the plates for 1-3 weeks, replacing the medium with fresh medium containing the compound every 2-3 days.
-
Colony Staining: When colonies are visible, wash the cells with PBS, fix them with methanol, and stain with 0.5% crystal violet solution.
-
Quantification: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
3. Western Blot for Necroptosis Markers (p-RIPK1, p-RIPK3)
This protocol outlines the general steps for detecting phosphorylated necroptosis markers.
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-RIPK1, p-RIPK3, total RIPK1, total RIPK3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
References
GDC-0326 Technical Support Center: Minimizing Toxicity in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize toxicity associated with the PI3Kα inhibitor GDC-0326 in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the α-isoform of phosphoinositide 3-kinase (PI3Kα)[1]. The PI3K/AKT/mTOR pathway is crucial for cell growth, proliferation, and survival, and its hyperactivation is implicated in various cancers[2]. By selectively inhibiting PI3Kα, this compound aims to suppress tumor growth.
Q2: What are the known on-target toxicities of PI3Kα inhibitors like this compound?
As this compound targets the PI3Kα isoform, which is involved in insulin signaling, the most common on-target toxicities observed with this class of inhibitors are hyperglycemia and rash[3]. These are generally considered manageable and reversible[2].
Q3: Is there any specific toxicity data available for this compound in animal models?
A study investigating this compound in combination with 5-fluorouracil (5-Fu) in a colorectal cancer xenograft mouse model reported no increased toxicity from the combination. Specifically, there were no significant alterations in white blood cell, red blood cell, or platelet counts, nor in hemoglobin levels. Biochemical markers for liver function (ALT, AST, TP) and kidney function (CR, BUN) remained within the normal range. Histopathological analysis of major organs (heart, liver, spleen, lung, kidney, and intestine) showed no evidence of toxic effects[1].
Q4: What are the recommended vehicles for this compound administration in animal models?
The choice of vehicle depends on the route of administration. For oral administration, this compound can be formulated in vehicles such as 0.5% methylcellulose in water. For intravenous administration, a formulation in a solution containing PEG400 and ethanol has been described for similar PI3K inhibitors. It is crucial to ensure the vehicle itself does not cause adverse effects.
Troubleshooting Guides
Issue 1: Hyperglycemia
Symptoms: Elevated blood glucose levels, increased water intake, and increased urination.
Possible Causes:
-
On-target inhibition of the PI3Kα pathway, which is involved in insulin signaling and glucose metabolism[4][5].
Troubleshooting Steps:
-
Confirm Hyperglycemia:
-
Monitor blood glucose levels regularly using a glucometer. Establish a baseline before starting this compound treatment.
-
-
Dose Adjustment:
-
If hyperglycemia is observed, consider a dose reduction of this compound.
-
-
Pharmacological Intervention:
-
Consider co-administration with metformin, a commonly used anti-diabetic agent that can help manage PI3K inhibitor-induced hyperglycemia[6][7].
-
Sodium-glucose co-transporter 2 (SGLT2) inhibitors have also been shown to be effective in managing hyperglycemia associated with PI3Kα inhibitors in preclinical models[8].
-
-
Dietary Modification:
-
In some preclinical studies with PI3K inhibitors, a ketogenic diet has been shown to mitigate hyperglycemia[6].
-
Issue 2: Dermatological Toxicities (Rash)
Symptoms: Erythema (redness), maculopapular rash, and pruritus (itching).
Possible Causes:
-
On-target effects of PI3Kα inhibition in the skin.
Troubleshooting Steps:
-
Visual Assessment:
-
Regularly inspect the skin of the animals for any signs of rash or irritation.
-
-
Symptomatic Relief:
-
For mild to moderate rash, topical corticosteroids may be considered to reduce inflammation.
-
Systemic antihistamines can be used to manage pruritus.
-
-
Dose Adjustment:
-
If the rash is severe or persistent, a dose reduction or temporary interruption of this compound treatment may be necessary.
-
-
Supportive Care:
-
Ensure animals have clean bedding to minimize the risk of secondary infections in affected skin areas.
-
Issue 3: Gastrointestinal Toxicity (Diarrhea)
Symptoms: Loose or watery stools.
Possible Causes:
-
While less common with PI3Kα-specific inhibitors compared to pan-PI3K or δ-isoform inhibitors, gastrointestinal effects can still occur.
Troubleshooting Steps:
-
Monitor Fecal Consistency:
-
Observe the consistency of the animals' feces daily.
-
-
Supportive Care:
-
Ensure adequate hydration by providing easy access to water.
-
Anti-diarrheal agents like loperamide may be considered after consulting with a veterinarian.
-
-
Dose Adjustment:
-
If diarrhea is persistent or severe, consider reducing the dose of this compound.
-
Issue 4: Hematological and Biochemical Abnormalities
Symptoms: Changes in blood cell counts or liver/kidney function markers.
Possible Causes:
-
Off-target effects or high dose-related toxicity.
Troubleshooting Steps:
-
Regular Blood Monitoring:
-
Collect blood samples at baseline and at regular intervals during the study to monitor complete blood counts (CBC) and serum chemistry.
-
-
Data Analysis:
-
Compare the results to baseline and control groups to identify any significant changes.
-
-
Dose Adjustment:
-
If significant and persistent abnormalities are observed, a dose reduction or discontinuation of this compound should be considered.
-
-
Histopathology:
-
At the end of the study, perform a thorough histopathological examination of major organs to assess for any tissue damage.
-
Data Presentation
Table 1: Summary of Potential this compound Toxicities and Monitoring Parameters in Animal Models
| Toxicity | Animal Model | Monitoring Parameters | Potential Intervention |
| Hyperglycemia | Mouse, Rat | Blood glucose levels, water intake, urine output | Dose reduction, Metformin, SGLT2 inhibitors, Ketogenic diet |
| Dermatological | Mouse, Rat | Skin appearance (erythema, rash), signs of pruritus | Topical corticosteroids, Systemic antihistamines, Dose reduction |
| Gastrointestinal | Mouse, Rat | Fecal consistency, body weight, hydration status | Supportive care (hydration), Anti-diarrheal agents, Dose reduction |
| Hematological | Mouse, Rat | Complete Blood Count (WBC, RBC, Platelets, Hemoglobin) | Dose reduction, Study termination |
| Biochemical | Mouse, Rat | Liver enzymes (ALT, AST), Kidney function (BUN, Creatinine) | Dose reduction, Study termination |
Table 2: Reported In Vivo Safety Data for this compound in Combination with 5-Fu in Mice [1]
| Parameter | Control Group | 5-Fu Group | 5-Fu + this compound Group |
| White Blood Cells (10^9/L) | Normal Range | Normal Range | Normal Range |
| Red Blood Cells (10^12/L) | Normal Range | Normal Range | Normal Range |
| Platelets (10^9/L) | Normal Range | Normal Range | Normal Range |
| Hemoglobin (g/L) | Normal Range | Normal Range | Normal Range |
| ALT (U/L) | Normal Range | Normal Range | Normal Range |
| AST (U/L) | Normal Range | Normal Range | Normal Range |
| TP (g/L) | Normal Range | Normal Range | Normal Range |
| CR (μmol/L) | Normal Range | Normal Range | Normal Range |
| BUN (mmol/L) | Normal Range | Normal Range | Normal Range |
| Histopathology | No abnormalities | No abnormalities | No abnormalities |
Note: "Normal Range" indicates no significant difference was observed between the groups in the cited study.
Experimental Protocols
Protocol 1: General Toxicity Assessment in Rodents
-
Animal Model: Select appropriate rodent strain (e.g., BALB/c nude mice for xenograft studies, Sprague-Dawley rats for general toxicology).
-
Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.
-
Group Allocation: Randomly assign animals to control (vehicle) and this compound treatment groups. Include multiple dose levels to assess dose-dependent toxicity.
-
Administration: Administer this compound via the intended route (e.g., oral gavage) at the determined frequency and duration.
-
Clinical Observations: Record clinical signs of toxicity, body weight, and food/water consumption daily.
-
Blood Sampling: Collect blood samples at baseline, mid-study, and termination for hematology and serum biochemistry analysis.
-
Necropsy: At the end of the study, perform a gross necropsy, and record organ weights (liver, kidneys, spleen, etc.).
-
Histopathology: Collect major organs and tissues, fix in 10% neutral buffered formalin, and process for histopathological examination.
Protocol 2: Monitoring and Management of Hyperglycemia
-
Baseline Measurement: Measure fasting blood glucose levels for all animals before the first dose of this compound.
-
Regular Monitoring: Monitor blood glucose levels at set time points after dosing (e.g., 2, 4, 8, and 24 hours post-dose) and then periodically throughout the study (e.g., weekly).
-
Intervention Threshold: Predetermine a blood glucose level that will trigger an intervention (e.g., >250 mg/dL).
-
Intervention:
-
Dose Reduction: If the threshold is crossed, reduce the this compound dose for that animal or cohort.
-
Pharmacological Intervention: If the study design allows, administer metformin (e.g., via drinking water or oral gavage) to a subset of animals to assess its ability to mitigate hyperglycemia.
-
-
Data Recording: Meticulously record all blood glucose measurements and any interventions performed.
Mandatory Visualization
Caption: this compound inhibits the PI3Kα signaling pathway.
Caption: Workflow for in vivo toxicity assessment of this compound.
Caption: Decision tree for troubleshooting common this compound toxicities.
References
- 1. This compound Enhances the Effects of 5-Fu in Colorectal Cancer Cells by Inducing Necroptotic Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Management of toxicity to isoform α-specific PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Management of Phosphatidylinositol-3-Kinase Inhibitor-Associated Hyperglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of acutely inhibiting PI3K isoforms and mTOR on regulation of glucose metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insulin feedback is a targetable resistance mechanism of PI3K inhibition in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization, management, and risk factors of hyperglycemia during PI3K or AKT inhibitor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SGLT2 inhibition improves PI3Kα inhibitor-induced hyperglycemia: findings from preclinical animal models and from patients in the BYLieve and SOLAR-1 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating GDC-0326 Experiments: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental outcomes when working with GDC-0326, a potent and selective PI3Kα inhibitor. By understanding and addressing these common challenges, researchers can enhance the reproducibility and reliability of their results.
Frequently Asked Questions (FAQs) & Troubleshooting
In Vitro Studies
Question 1: I'm observing inconsistent results in my cell-based assays. What are the common causes of variability?
Answer: Inconsistent results with this compound in in vitro assays can stem from several factors. Here's a troubleshooting guide to help you identify and resolve the issue:
-
Solubility and Stability: this compound is insoluble in water. Improper dissolution or precipitation in culture media can lead to significant variability.
-
Recommendation: Always prepare fresh stock solutions in 100% DMSO. When diluting into aqueous media, ensure rapid and thorough mixing to minimize precipitation. Avoid repeated freeze-thaw cycles of the stock solution. For in vitro experiments, it is recommended to prepare fresh dilutions from the stock for each experiment.
-
-
Cell Line Authentication and Passage Number: Cell line misidentification or genetic drift due to high passage numbers can alter experimental outcomes.
-
Recommendation: Regularly authenticate your cell lines using methods like short tandem repeat (STR) profiling. Use cells with a low passage number for your experiments to ensure consistency.
-
-
PIK3CA Mutation Status: The sensitivity of cancer cell lines to this compound is significantly influenced by the mutational status of the PIK3CA gene.[1][2]
-
Recommendation: Confirm the PIK3CA mutation status of your cell lines. As shown in the table below, cells with activating PIK3CA mutations are generally more sensitive to PI3K inhibitors.[1]
-
| Cell Line | PIK3CA Status | Reported Sensitivity to PI3Kα Inhibitors |
| MCF-7 | E545K Mutant | Sensitive |
| T47D | H1047R Mutant | Sensitive |
| MDA-MB-453 | H1047R Mutant | Sensitive |
| BT-20 | Wild-Type | Less Sensitive |
| HT-29 | Wild-Type | Less Sensitive |
| LoVo | Wild-Type | Less Sensitive |
This table provides a general guide. Actual IC50 values should be determined for your specific experimental conditions.
-
Feedback Loop Activation: Inhibition of the PI3K pathway can trigger compensatory signaling pathways, such as the MAPK/ERK and AKT pathways, which can counteract the inhibitory effects of this compound and lead to variable responses.
-
Recommendation: When assessing the effects of this compound, consider monitoring key nodes of potential feedback loops (e.g., phosphorylated ERK, phosphorylated AKT at different time points). Co-treatment with inhibitors of these feedback pathways may be necessary to achieve a sustained response.
-
Question 2: How should I prepare this compound for in vitro experiments to ensure consistent results?
Answer: Proper preparation of this compound is critical for reproducible in vitro experiments. Due to its poor aqueous solubility, follow these steps carefully:
Protocol: Preparation of this compound for In Vitro Assays
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% anhydrous DMSO.
-
Ensure the compound is completely dissolved by gentle vortexing or sonication.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
-
-
Working Solution Preparation:
-
For each experiment, thaw a fresh aliquot of the DMSO stock solution.
-
Prepare serial dilutions of the stock solution in 100% DMSO.
-
To prepare the final working concentrations in your cell culture medium, dilute the DMSO serial dilutions directly into the pre-warmed medium. The final DMSO concentration in the culture should be kept constant across all treatments (including vehicle control) and should typically not exceed 0.5% to avoid solvent-induced toxicity.
-
Add the final working solutions to your cells immediately after preparation.
-
In Vivo Studies
Question 3: My in vivo study with this compound is showing high variability in tumor response. What could be the reasons?
Answer: Variability in in vivo tumor response to this compound can be influenced by several factors, from formulation to host-specific effects.
-
Formulation and Bioavailability: this compound is insoluble in water, making its formulation for oral gavage critical for consistent absorption and bioavailability.
-
Recommendation: Use a well-established formulation protocol. A common formulation involves preparing a stock solution in DMSO and then creating a suspension in a vehicle such as 0.5% methylcellulose and 0.2% Tween 80 in water. Ensure the final solution is a homogenous suspension before each administration. Prepare the formulation fresh daily if possible.
-
-
Pharmacokinetics: The plasma concentration of this compound can vary between animals.
-
Recommendation: If significant variability is observed, consider performing a pilot pharmacokinetic study in a small cohort of your animal model to determine the time to maximum concentration (Tmax) and the half-life (t1/2) of the compound. This can help optimize the dosing schedule.
-
-
Tumor Heterogeneity: Even within the same xenograft model, individual tumors can exhibit heterogeneity that influences their response to treatment.
-
Recommendation: Ensure that tumors are of a consistent size at the start of the treatment. Randomize animals into treatment and control groups based on tumor volume.
-
-
Host Metabolism: Differences in the metabolism of this compound between individual animals can contribute to variable responses. While this compound is not a significant inhibitor of major cytochrome P450 enzymes, individual variations in drug metabolism can still occur.[3]
-
Recommendation: While difficult to control, being aware of this potential variable is important for data interpretation. Using a sufficient number of animals per group can help to statistically mitigate the effects of individual metabolic differences.
-
Protocol: Recommended In Vivo Formulation for this compound (Oral Gavage)
-
Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).[3]
-
Vehicle Preparation: Prepare a vehicle solution of 0.5% methylcellulose and 0.2% Tween 80 in sterile water.
-
Final Formulation:
-
For a desired final concentration (e.g., 2.5 mg/mL), add the appropriate volume of the DMSO stock solution to the vehicle. For example, to make 1 mL of a 2.5 mg/mL solution, add 100 µL of a 25 mg/mL DMSO stock to 900 µL of the vehicle.[3]
-
Vortex thoroughly to create a uniform suspension.
-
It is recommended to use the formulation immediately after preparation.[3]
-
References
- 1. PIK3CA and AKT1 mutations have distinct effects on sensitivity to targeted pathway inhibitors in an isogenic luminal breast cancer model system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK 4/6 inhibitors sensitize PIK3CA Mutant Breast Cancer to PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Guide: GDC-0326 (Taselisib) vs. Alpelisib in PIK3CA-Mutated Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent phosphatidylinositol 3-kinase (PI3K) inhibitors, GDC-0326 (Taselisib) and Alpelisib (BYL719), focusing on their activity in breast cancer cells harboring PIK3CA mutations. The activation of the PI3K/AKT/mTOR signaling pathway, often driven by mutations in the PIK3CA gene, is a critical factor in the proliferation and survival of hormone receptor-positive (HR+) breast cancer.[1][2] Both this compound and Alpelisib were developed to target this pathway, but they exhibit distinct biochemical profiles, preclinical efficacy, and clinical outcomes.
Mechanism of Action and Biochemical Potency
Both this compound and Alpelisib are inhibitors of Class I PI3K isoforms, but they differ in their selectivity. Alpelisib is the first-in-class oral PI3K inhibitor highly selective for the p110α isoform (PIK3CA).[3][4] In contrast, this compound (Taselisib) is a potent inhibitor of the p110α, δ, and γ isoforms, with significantly less activity against the β isoform.[5][6] This broader spectrum of inhibition for this compound may contribute to its different efficacy and toxicity profile compared to the more targeted Alpelisib.
The diagram below illustrates the intervention point of these inhibitors within the PI3K/AKT/mTOR signaling cascade.
Table 1: Biochemical Potency Against Class I PI3K Isoforms
This table summarizes the inhibitory constants (Ki) or half-maximal inhibitory concentrations (IC50) of this compound and Alpelisib against the catalytic subunits of Class I PI3K.
| Inhibitor | PI3Kα (p110α) | PI3Kβ (p110β) | PI3Kδ (p110δ) | PI3Kγ (p110γ) | Reference |
| This compound (Taselisib) | 0.2 nM (Ki) | 26.6 nM (Ki) | 4.0 nM (Ki) | 10.2 nM (Ki) | [7] |
| Alpelisib (BYL719) | 4.6 nM (IC50) | >1150 nM | - | - | [3][8] |
Lower values indicate higher potency. Data for Alpelisib against δ and γ isoforms were not specified in the search results but it is noted to be highly α-selective.
Preclinical Efficacy in PIK3CA-Mutant Models
Both compounds have demonstrated significant anti-tumor activity in preclinical models of PIK3CA-mutated breast cancer. This compound has shown dose-dependent tumor growth inhibition and regression in xenograft models.[9] Similarly, Alpelisib effectively inhibits the proliferation of cancer cell lines with PIK3CA gene alterations and shows significant in vivo activity, especially in combination with therapies like fulvestrant.[3]
Table 2: In Vivo Efficacy in PIK3CA-Mutant Breast Cancer Xenograft Models
This table presents a summary of the in vivo anti-tumor activity reported for each inhibitor.
| Inhibitor | Cancer Model | Dosing | Key Efficacy Outcome | Reference |
| This compound (Taselisib) | KPL-4 (human breast cancer xenograft, PIK3CA H1047R) | 6.25 mg/kg, oral, daily | 122% Tumor Growth Inhibition (TGI); 9/10 Partial Regressions, 1/10 Complete Regression | [9] |
| Alpelisib (BYL719) | ER-positive BC xenografts | Not specified | Dose- and time-dependent pathway inhibition; Synergistic effect with fulvestrant | [3] |
| Taselisib (GDC-0032) | PIK3CA-mutant Patient-Derived Xenografts (PDX) | Not specified | Induced tumor growth inhibition and regressions | [1] |
Direct comparative in vivo studies were not available in the search results. TGI > 100% indicates tumor regression.
Clinical Trial Performance
The distinct preclinical profiles of this compound and Alpelisib have translated into different outcomes in pivotal Phase III clinical trials. The SOLAR-1 trial demonstrated a clinically meaningful and statistically significant improvement in progression-free survival (PFS) for Alpelisib plus fulvestrant, leading to its FDA approval for HR+, HER2-, PIK3CA-mutated advanced breast cancer.[10][11] The SANDPIPER study of this compound (Taselisib) plus fulvestrant also met its primary endpoint of improved PFS, but the benefit was more modest and accompanied by a challenging toxicity profile, which has limited its clinical utility.[6][12]
Table 3: Summary of Key Phase III Clinical Trial Outcomes
| Trial Name | Inhibitor | Patient Population | Median PFS (Drug Arm) | Median PFS (Control Arm) | Hazard Ratio (HR) | Key Grade ≥3 Adverse Events | Reference |
| SOLAR-1 | Alpelisib + Fulvestrant | HR+/HER2- PIK3CA-mutant MBC | 11.0 months | 5.7 months | 0.65 | Hyperglycemia, Rash, Diarrhea | [11] |
| SANDPIPER | This compound + Fulvestrant | ER+/HER2- PIK3CA-mutant MBC | 7.4 months | 5.4 months | 0.70 | Diarrhea, Hyperglycemia, Colitis | [8][12] |
Detailed Experimental Protocols
Reproducibility is paramount in research. The following sections provide detailed methodologies for key experiments used to evaluate PI3K inhibitors.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Methodology:
-
Cell Seeding: Seed breast cancer cells (e.g., MCF-7, T47D) in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[13]
-
Inhibitor Treatment: Prepare serial dilutions of this compound or Alpelisib in culture medium. Treat the cells with the desired concentrations for 48-72 hours. Include a vehicle control (e.g., DMSO).[13]
-
Assay Procedure: Equilibrate the plate and its contents to room temperature for approximately 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Signal Reading: Mix contents for 2 minutes on an orbital shaker to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate-reading luminometer.[13]
-
Data Analysis: The luminescent signal is proportional to the amount of ATP present, indicating the number of viable cells. Plot the signal against the inhibitor concentration and use a non-linear regression model to calculate the IC50 value.[13]
Western Blot Analysis of PI3K Pathway Activation
This technique is used to measure the levels of key proteins and their phosphorylation status (e.g., p-AKT, p-S6) to confirm pathway inhibition.
Methodology:
-
Cell Culture and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of the PI3K inhibitor for a specified time (e.g., 1-2 hours). Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis. Transfer the separated proteins to a PVDF membrane.[14]
-
Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-p-AKT Ser473, anti-total AKT, anti-β-actin) overnight at 4°C.[15]
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washes, add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[15]
-
Analysis: Quantify the band intensities using image analysis software. Normalize the phosphoprotein signal to the total protein signal and/or a loading control (e.g., β-actin).[13]
In Vivo Xenograft Tumor Model Study
This experiment evaluates the anti-tumor efficacy of the compounds in a living organism.
Methodology:
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID).
-
Tumor Implantation: Subcutaneously inject a suspension of PIK3CA-mutant human breast cancer cells (e.g., KPL-4) into the flank of each mouse.[9] Alternatively, patient-derived tumor fragments can be implanted (PDX models).[1]
-
Tumor Growth and Randomization: Monitor tumor growth with calipers. Once tumors reach a predetermined average size (e.g., 150-200 mm³), randomize the animals into treatment groups (e.g., vehicle control, this compound group, Alpelisib group).
-
Drug Administration: Administer the compounds, typically via oral gavage, at specified doses and schedules (e.g., daily for 21 days).[9]
-
Efficacy Assessment: Measure tumor dimensions and mouse body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Data Analysis: At the end of the study, calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control group. Assess the statistical significance of the findings.
Conclusion
Both this compound (Taselisib) and Alpelisib are potent inhibitors of PI3Kα effective against PIK3CA-mutated breast cancer cells. However, key differences in their isoform selectivity, preclinical performance, and clinical trial results set them apart. Alpelisib's high selectivity for the p110α isoform translated into a superior therapeutic window, demonstrating a robust progression-free survival benefit with a manageable safety profile in the SOLAR-1 trial.[11] this compound, while also effective, showed more modest clinical benefit and greater toxicity in the SANDPIPER study, likely related to its inhibition of other PI3K isoforms.[12] For researchers, these compounds serve as critical tools to probe the intricacies of PI3K signaling and as benchmarks for the development of next-generation inhibitors with improved efficacy and safety.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. icm.unicancer.fr [icm.unicancer.fr]
- 4. alpelisib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Efficacy of PI3K inhibitors in advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. onclive.com [onclive.com]
- 13. benchchem.com [benchchem.com]
- 14. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to GDC-0326 and GDC-0941: Selectivity and Potency in PI3K/mTOR Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent phosphatidylinositol 3-kinase (PI3K) inhibitors, GDC-0326 and GDC-0941. The information presented herein is intended to assist researchers in making informed decisions regarding the selection and application of these compounds in preclinical studies. This document summarizes their biochemical and cellular potencies, isoform selectivities, and provides detailed experimental protocols for key assays.
Biochemical Potency and Selectivity
This compound and GDC-0941 exhibit distinct profiles in their inhibition of Class I PI3K isoforms and the related mTOR kinase. This compound is a highly potent and selective inhibitor of PI3Kα, while GDC-0941 is a pan-PI3K inhibitor with activity against all Class I isoforms.
| Target | This compound (Kᵢ, nM) | GDC-0941 (IC₅₀, nM) |
| PI3Kα | 0.2[1][2][3] | 3[4] |
| PI3Kβ | 26.6[1] | 33[4] |
| PI3Kδ | 4[1] | 3[4] |
| PI3Kγ | 10.2[1] | 75[4] |
| mTOR | Data not available | Less potent than against PI3K isoforms |
GDC-0941, in contrast, is a pan-Class I PI3K inhibitor, with low nanomolar potency against PI3Kα and PI3Kδ, and slightly reduced activity against PI3Kβ and PI3Kγ[4]. It is reported to be less potent against mTOR, a characteristic that differentiates it from dual PI3K/mTOR inhibitors.
Cellular Potency
The inhibitory effects of this compound and GDC-0941 have been evaluated in various cancer cell lines, demonstrating their ability to suppress cell proliferation.
| Cell Line | Cancer Type | This compound (EC₅₀, µM) | GDC-0941 (IC₅₀, µM) |
| PC-3 | Prostate Cancer | 2.2 | 0.28[4] |
| U87MG | Glioblastoma | Data not available | 0.95[4] |
| MCF7-neo/HER2 | Breast Cancer | 0.1 | Data not available |
Signaling Pathway
Both this compound and GDC-0941 target the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common event in many human cancers.
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.
Experimental Workflows
The determination of inhibitor potency and selectivity involves a series of biochemical and cell-based assays.
Caption: Workflow for inhibitor characterization.
Experimental Protocols
Biochemical Kinase Inhibition Assay (Adapta™ Universal Kinase Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) immunoassay to measure ADP produced during a kinase reaction.
-
Reagent Preparation:
-
Prepare 4X solutions of the test inhibitors (this compound or GDC-0941) in 4% DMSO.
-
Prepare a 4X solution of the desired PI3K isoform or mTOR kinase in kinase buffer.
-
Prepare a 2X solution of the lipid substrate (e.g., PIP2) and ATP in kinase buffer.
-
Prepare a 3X detection solution containing Adapta™ Eu-anti-ADP antibody, Alexa Fluor® 647 ADP tracer, and EDTA in TR-FRET dilution buffer.
-
-
Kinase Reaction:
-
Add 2.5 µL of the 4X inhibitor solution to the wells of a 384-well plate.
-
Add 2.5 µL of the 4X kinase solution to each well.
-
Initiate the reaction by adding 5 µL of the 2X substrate and ATP solution.
-
Incubate the plate for 60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction and detect ADP formation by adding 5 µL of the 3X detection solution.
-
Incubate for 30 minutes at room temperature.
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm and 615 nm.
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Cellular Proliferation Assay (Sulforhodamine B - SRB)
This colorimetric assay measures cell density based on the measurement of cellular protein content.
-
Cell Seeding:
-
Plate cells in a 96-well microtiter plate at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound or GDC-0941 for 72 hours.
-
-
Cell Fixation:
-
Gently add 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells.
-
Incubate at 4°C for at least 1 hour.
-
-
Staining:
-
Remove the TCA and wash the plates with 1% acetic acid.
-
Air-dry the plates and add 50-100 µL of 0.4% (w/v) SRB solution to each well.
-
Incubate for 30 minutes at room temperature.
-
-
Wash and Solubilization:
-
Wash the plates with 1% acetic acid to remove unbound dye and air-dry.
-
Add 100-200 µL of 10 mM Tris base solution to solubilize the bound SRB dye.
-
-
Absorbance Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition relative to untreated controls and determine the EC₅₀ value from the dose-response curve.
-
Western Blot for pAkt (Ser473) Inhibition
This protocol is for detecting the phosphorylation status of Akt, a key downstream effector of PI3K.
-
Cell Treatment and Lysis:
-
Seed cells and treat with this compound or GDC-0941 for the desired time (e.g., 2 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for phosphorylated Akt (Ser473) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total Akt.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software and determine the extent of pAkt inhibition.
-
References
GDC-0326: A Comparative Analysis of its Cross-Reactivity Profile Against PI3K Isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the investigational PI3K inhibitor, GDC-0326, focusing on its cross-reactivity and selectivity against various phosphoinositide 3-kinase (PI3K) isoforms. The following sections present quantitative data, experimental methodologies, and visual representations of the relevant signaling pathways and workflows to offer a comprehensive resource for researchers in oncology and related fields.
This compound: High Potency and Selectivity for PI3Kα
This compound is a potent and highly selective inhibitor of the PI3Kα isoform.[1][2] In enzymatic assays, it has demonstrated remarkable selectivity for PI3Kα over other class I PI3K isoforms.[1]
Quantitative Cross-Reactivity Data
The inhibitory activity of this compound against the four class I PI3K isoforms has been quantified through the determination of their inhibition constants (Ki). The data clearly illustrates the compound's strong preference for PI3Kα.
| PI3K Isoform | This compound Inhibition Constant (Ki) |
| PI3Kα | 0.2 nM |
| PI3Kβ | 26.6 nM |
| PI3Kδ | 4.0 nM |
| PI3Kγ | 10.2 nM |
Data sourced from Selleck Chemicals and MedchemExpress.
Furthermore, the selectivity of this compound extends beyond the PI3K family. In a broad panel of 235 kinases, only a single kinase showed greater than 50% inhibition when tested with this compound at a concentration of 1 µM, highlighting its specificity.[3][4]
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in various cancers, making it a prime target for therapeutic intervention.
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Experimental Methodologies for Determining PI3K Isoform Selectivity
The determination of the inhibitory activity of compounds like this compound against PI3K isoforms is typically achieved through various in vitro biochemical assays. The following are representative protocols for commonly used methods.
Representative Experimental Workflow
Caption: A generalized workflow for in vitro kinase inhibition assays.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This assay format is a common method for quantifying the product of the PI3K reaction, phosphatidylinositol (3,4,5)-trisphosphate (PIP3).
-
Principle: The assay relies on the competition between the enzymatically generated PIP3 and a biotinylated-PIP3 tracer for binding to a GST-tagged GRP1 PH domain, which has a high affinity for PIP3. This complex is detected by a Europium cryptate-labeled anti-GST antibody and streptavidin-XL665. When the tracer is displaced by the reaction product, the FRET signal decreases.
-
Protocol Outline:
-
Reaction Setup: In a 384-well plate, the PI3K enzyme (p110α, β, δ, or γ) is incubated with this compound at various concentrations.
-
Initiation: The kinase reaction is initiated by the addition of a substrate solution containing ATP and PIP2. The reaction is typically allowed to proceed for 30-60 minutes at room temperature.
-
Termination and Detection: The reaction is stopped, and the detection reagents (biotin-PIP3, GST-GRP1-PH, anti-GST-Eu, and SA-XL665) are added.
-
Signal Measurement: After a further incubation period (e.g., 1-2 hours), the HTRF signal is read on a compatible plate reader.
-
Data Analysis: The decrease in the HTRF signal is proportional to the amount of PIP3 produced, and therefore, to the PI3K activity. IC50 values are calculated from the dose-response curves, and Ki values can be derived from these.
-
Radiometric Kinase Assay
This classic method directly measures the incorporation of a radiolabeled phosphate group into the lipid substrate.
-
Principle: The assay uses [γ-³²P]ATP as the phosphate donor. The PI3K enzyme transfers the ³²P-labeled phosphate to PIP2, generating ³²P-PIP3. The amount of radioactivity incorporated into the lipid product is then quantified.
-
Protocol Outline:
-
Reaction Mixture: The PI3K enzyme is pre-incubated with this compound at varying concentrations in a reaction buffer.
-
Reaction Initiation: The reaction is started by adding a mixture of PIP2 and [γ-³²P]ATP. The incubation is typically carried out for 15-30 minutes at room temperature.
-
Reaction Termination and Extraction: The reaction is stopped, and the lipids are extracted.
-
Quantification: The amount of ³²P-PIP3 is determined by thin-layer chromatography (TLC) followed by autoradiography or by scintillation counting.
-
Data Analysis: The level of radioactivity is correlated with enzyme activity to determine the inhibitory effect of this compound and calculate IC50/Ki values.
-
ADP-Glo™ Kinase Assay
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Principle: This is a two-step assay. First, the PI3K enzyme phosphorylates PIP2, producing PIP3 and ADP. In the second step, the remaining ATP is depleted, and then the ADP is converted back to ATP, which is used in a luciferase/luciferin reaction to generate a luminescent signal.
-
Protocol Outline:
-
Kinase Reaction: The PI3K enzyme, PIP2 substrate, and varying concentrations of this compound are incubated with ATP.
-
ADP-Glo™ Reagent Addition: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: The Kinase Detection Reagent is then added, which converts ADP to ATP and contains the luciferase/luciferin mixture.
-
Signal Measurement: The plate is incubated to allow the luminescent signal to develop, which is then measured using a luminometer.
-
Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to the PI3K activity. This allows for the determination of the inhibitory potency of this compound.
-
Conclusion
The available data robustly demonstrates that this compound is a highly potent and selective inhibitor of the PI3Kα isoform. Its selectivity profile, as determined by standard biochemical assays, suggests a favorable therapeutic window with potentially reduced off-target effects compared to pan-PI3K inhibitors. The detailed experimental methodologies provided herein offer a framework for the continued investigation and comparison of this compound and other PI3K inhibitors in a research setting.
References
GDC-0326 Efficacy in Patient-Derived Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of GDC-0326 (taselisib), a potent and selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K), in patient-derived xenograft (PDX) models of breast cancer. The information is compiled from preclinical studies to aid in the evaluation of this compound against other therapeutic alternatives.
Executive Summary
This compound has demonstrated significant anti-tumor activity in patient-derived xenograft (PDX) models of breast cancer, particularly those harboring activating mutations in the PIK3CA gene. Preclinical evidence suggests that this compound can induce tumor regressions and may offer a greater therapeutic index compared to other clinical-stage PI3K inhibitors when evaluated at the maximum tolerated dose (MTD). Furthermore, in a direct comparison within an estrogen receptor-positive (ER+), PIK3CA-mutant breast cancer PDX model, this compound exhibited comparable anti-tumoral efficacy to alpelisib, another PI3Kα-specific inhibitor. However, the clinical development of taselisib has been hampered by its toxicity profile. This guide synthesizes the available preclinical data to provide a framework for understanding the therapeutic potential and limitations of this compound in a translational research setting.
Comparative Efficacy of this compound in Breast Cancer PDX Models
| Comparison Agent(s) | PDX Model Type | Key Findings | Reference |
| Other clinical-stage PI3K inhibitors | PIK3CA-mutant breast cancer | This compound (Taselisib) conferred greater anti-tumor activity at the Maximum Tolerated Dose (MTD), suggesting a potentially larger therapeutic index. | [1][2] |
| Alpelisib | ER+/ PIK3CA-mutant breast cancer | This compound and alpelisib demonstrated comparable anti-tumoral efficacy when administered at equally well-tolerated doses that induced similar PI3K pathway modulation. | |
| Fulvestrant (Combination Therapy) | Hormone Receptor (HR)-positive, HER2-negative breast cancer | The combination of taselisib and fulvestrant showed clinical activity in patients, supported by preclinical data in xenograft models demonstrating that the combination is more effective than either agent alone. |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of preclinical findings. Below are representative methodologies for establishing and utilizing PDX models for efficacy studies, as well as a specific example of a this compound dosing study in a xenograft model, which can be adapted for PDX experiments.
General Protocol for Patient-Derived Xenograft (PDX) Establishment and In Vivo Efficacy Studies
-
Tumor Tissue Implantation:
-
Fresh tumor tissue from a patient's primary or metastatic site is obtained under sterile conditions.
-
The tissue is minced into small fragments (typically 2-3 mm³).
-
Immunocompromised mice (e.g., NOD/SCID or NSG) are anesthetized.
-
A small incision is made, and a tumor fragment is implanted subcutaneously into the flank or orthotopically into the mammary fat pad.
-
The incision is closed with surgical clips or sutures.
-
-
PDX Model Expansion and Banking:
-
Tumor growth is monitored regularly using calipers.
-
Once tumors reach a specified volume (e.g., 1000-1500 mm³), the mouse is euthanized, and the tumor is harvested.
-
A portion of the tumor is cryopreserved for future use, another portion is fixed for histopathological analysis, and the remainder is passaged into new cohorts of mice for expansion.
-
-
In Vivo Efficacy Study:
-
Once tumors in the expanded cohort reach a palpable size (e.g., 150-200 mm³), mice are randomized into treatment and control groups.
-
This compound or comparator agents are administered according to the specified dose and schedule. The vehicle used for the control group should be identical to that used for the active drug.
-
Tumor volume and body weight are measured 2-3 times per week.
-
At the end of the study (defined by a pre-determined tumor volume, treatment duration, or signs of toxicity), mice are euthanized.
-
Tumors are harvested for pharmacodynamic biomarker analysis (e.g., Western blot for p-Akt, immunohistochemistry).
-
Example Dosing Protocol for this compound in a Xenograft Model
This protocol is based on a study using the KPL-4 (PIK3CA H1047R mutant) breast cancer cell line xenograft model and can be adapted for PDX models.
-
Animal Model: Nude mice bearing KPL-4 xenografts.
-
Treatment Groups:
-
Vehicle control (e.g., 0.5% methylcellulose/0.2% Tween-80).
-
This compound administered orally, once daily, at escalating doses (e.g., 0.78, 1.56, 3.125, 6.25, 12.5 mg/kg).
-
-
Treatment Duration: 21 consecutive days.
-
Efficacy Endpoints:
-
Tumor growth inhibition (TGI).
-
Tumor regression.
-
-
Pharmacodynamic Assessment:
-
Collection of tumor tissue at various time points after the last dose to assess PI3K pathway inhibition (e.g., levels of phosphorylated Akt, PRAS40, and S6 ribosomal protein) via Western blot or other immunoassays.[3]
-
Visualizing Key Pathways and Workflows
PI3K Signaling Pathway and this compound Mechanism of Action
Caption: PI3K signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Efficacy Testing in PDX Models
Caption: Workflow for evaluating this compound efficacy in PDX models.
References
GDC-0326 and Chemotherapy Combinations in Colorectal Cancer: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical efficacy of the dual PI3K/mTOR inhibitor GDC-0326 in combination with standard-of-care chemotherapy in colorectal cancer (CRC) models. The data presented here is intended to inform research and development decisions by offering a structured comparison of this compound's synergistic potential with different chemotherapeutic agents and contextualizing its performance against other inhibitors targeting the PI3K/AKT/mTOR pathway.
Executive Summary
This compound in Combination with 5-Fluorouracil (5-Fu)
A key study has demonstrated that this compound enhances the anti-tumor effects of 5-Fu in CRC cells both in vitro and in vivo. The combination therapy led to a significant reduction in cell viability and tumor growth compared to either agent alone.[1][2]
Quantitative Data Summary: this compound + 5-Fu in CRC Models
| Parameter | Cell Line | Treatment | Result | Reference |
| Cell Viability | LoVo | This compound + 5-Fu | Significantly reduced cell viability compared to single agents. Combination Index (CI) < 1, indicating synergy. | [1] |
| HT-29 | This compound + 5-Fu | Significantly reduced cell viability compared to single agents. Combination Index (CI) < 1, indicating synergy. | [1] | |
| Tumor Growth Inhibition (in vivo) | LoVo Xenograft | This compound + 5-Fu | Significantly suppressed tumor growth and increased tumor necrosis compared to monotherapy, with no increased toxicity. | [2] |
Comparative Analysis: PI3K/mTOR Pathway Inhibitors with Other Chemotherapies
To provide a comparative landscape, this section summarizes preclinical data for other inhibitors of the PI3K/mTOR pathway in combination with irinotecan and oxaliplatin, two other cornerstone chemotherapies for colorectal cancer.
Dual mTORC1/mTORC2 Inhibitors (AZD8055 & AZD2014) with Irinotecan
Studies have shown that dual mTORC1/mTORC2 inhibitors, which share a mechanistic similarity with the dual PI3K/mTOR inhibitor this compound, exhibit synergistic anti-tumor effects with irinotecan in CRC models.
| Parameter | Cell Line/Model | Treatment | Result | Reference |
| Cell Viability | Colon Cancer Cell Lines | AZD8055/AZD2014 + Irinotecan | Potent reduction in cell viability. | |
| Cell Migration & Invasion | Colon Cancer Cell Lines | AZD2014 + Irinotecan | 70% inhibition of migration and invasion with the combination. | |
| Tumor Growth Inhibition (in vivo) | Patient-Derived Xenograft (PDX) | AZD2014 + Irinotecan | Drastically reduced tumor growth; more potent than Folfox or Folfiri regimens. | |
| Metastasis | Orthotopic SW480 model | AZD2014 + Irinotecan | Totally inhibited liver and lung metastases. |
PI3K/AKT/mTOR Pathway Modulation with Oxaliplatin
While direct studies with dual PI3K/mTOR inhibitors and oxaliplatin are limited, evidence suggests that modulating the PI3K/AKT/mTOR pathway can enhance the efficacy of oxaliplatin. For instance, Oxymatrine has been shown to synergistically enhance the antitumor activity of oxaliplatin in colon carcinoma by inhibiting the PI3K/AKT/mTOR pathway.
| Parameter | Cell Line | Treatment | Result | Reference |
| Cell Proliferation | HT29, SW480 | Oxymatrine + Oxaliplatin | Synergistic inhibition of proliferation (Combination Index < 1). | [3] |
| Apoptosis | HT29, SW480 | Oxymatrine + Oxaliplatin | Induced apoptosis through decreased expression of p-PI3K, p-AKT, and p-mTOR. | [3] |
| Tumor Growth Inhibition (in vivo) | SW480 Xenograft | Oxymatrine + Oxaliplatin | More efficient inhibition of tumor weight and volume compared to single agents. | [3] |
Signaling Pathways and Experimental Workflow
This compound and 5-Fu Synergy Signaling Pathway
The synergy between this compound and 5-Fu in colorectal cancer is mediated through the induction of necroptosis, an alternative form of programmed cell death. This compound inhibits the PI3K/mTOR pathway, which in turn upregulates the expression of RIPK1 and RIPK3, key regulators of necroptosis. This sensitizes the cancer cells to 5-Fu-induced cell death.
Caption: this compound and 5-Fu synergistic mechanism in CRC.
General Experimental Workflow for Synergy Assessment
The following diagram illustrates a typical workflow for evaluating the synergistic effects of a drug combination in preclinical cancer models.
Caption: Workflow for assessing drug synergy in CRC models.
Experimental Protocols
This compound and 5-Fu Synergy Studies
-
Cell Lines and Culture: Human colorectal cancer cell lines LoVo and HT-29 were used. Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained at 37°C in a humidified atmosphere with 5% CO2.[1]
-
Cell Viability Assay (CCK-8): Cells were seeded in 96-well plates and treated with this compound, 5-Fu, or a combination of both for a specified period. Cell viability was assessed using the Cell Counting Kit-8 (CCK-8) assay according to the manufacturer's instructions. The combination index (CI) was calculated to determine synergy (CI < 1).[1]
-
Colony Formation Assay: Cells were treated with various concentrations of this compound. After two weeks, colonies were fixed, stained, and counted to assess the effect on clonogenic growth.[1]
-
Western Blot and Immunofluorescence: Protein expression levels of RIPK1 and RIPK3 were measured by Western blot analysis after treatment with this compound. Immunofluorescence was used to observe the accumulation of these proteins within the cells.[1]
-
In Vivo Xenograft Model: Subcutaneous tumor models were established by injecting LoVo cells into nude mice. The mice were then treated with vehicle, this compound, 5-Fu, or the combination. Tumor growth was monitored, and at the end of the study, tumors were excised for further analysis, including assessment of necrosis. Animal body weight was monitored to assess toxicity.[2]
Dual mTOR Inhibitors and Irinotecan Synergy Studies
-
Cell Viability and Synergy Analysis: Four colon cancer cell lines were treated with mTOR inhibitors (AZD8055, AZD2014) and irinotecan or its active metabolite SN-38. Cell viability was measured, and the combination index was calculated using the Chou-Talalay method with CompuSyn software to determine synergy.
-
Cell Migration and Invasion Assays: The effect of the drug combination on cell migration and invasion was assessed using Boyden chambers, with and without a Matrigel coating.
-
In Vivo Patient-Derived Xenograft (PDX) Model: Ectopic patient-derived colon tumors were grown in mice. The animals were treated with irinotecan, AZD2014, or the combination, and tumor growth was compared to standard Folfox or Folfiri regimens.
-
Orthotopic Metastasis Model: SW480 cells were implanted orthotopically in mice to assess the effect of the combination therapy on the development of liver and lung metastases.
Oxymatrine and Oxaliplatin Synergy Studies
-
Cell Culture and Viability: HT29 and SW480 colon cancer cells were treated with oxymatrine (OMT) and/or oxaliplatin (OXA). Cell viability was determined to assess the anti-proliferative effects.[3]
-
Apoptosis and Cell Cycle Analysis: Apoptosis was evaluated by analyzing markers of programmed cell death. Cell cycle distribution was analyzed to determine the effects of the combination treatment on cell cycle progression.[3]
-
Western Blotting: The expression of proteins in the PI3K/AKT/mTOR signaling pathway (p-PI3K, p-AKT, p-mTOR) was measured by Western blotting to elucidate the mechanism of action.[3]
-
In Vivo Xenograft Model: SW480 cells were used to establish xenografts in nude mice. The mice were then treated with OMT, OXA, or the combination, and tumor weight and volume were measured. Immunohistochemistry was used to assess tumor proliferation.[3]
References
- 1. Synergistic Anti-Tumor Effect of mTOR Inhibitors with Irinotecan on Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic Anti-Tumor Effect of mTOR Inhibitors with Irinotecan on Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxymatrine synergistically enhances antitumor activity of oxaliplatin in colon carcinoma through PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Predicting GDC-0326 Sensitivity: A Comparative Guide to Biomarker Discovery
For Researchers, Scientists, and Drug Development Professionals
GDC-0326, a potent and selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K), represents a promising therapeutic agent in oncology. The PI3K/AKT/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancers, making it a critical target for drug development. Identifying patients who are most likely to respond to this compound is paramount for its successful clinical implementation. This guide provides a comparative overview of potential biomarkers for predicting sensitivity to this compound, supported by preclinical data and detailed experimental methodologies.
The PI3K/AKT/mTOR Signaling Pathway and this compound's Mechanism of Action
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1] In many cancers, aberrant activation of this pathway occurs due to mutations in key components, such as activating mutations in the PIK3CA gene (encoding the p110α catalytic subunit of PI3K) or loss of the tumor suppressor PTEN.[2][3] this compound selectively inhibits the p110α isoform of PI3K, thereby blocking the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3) and inhibiting downstream signaling through AKT and mTOR.[1]
Predictive Biomarkers for this compound Sensitivity
Preclinical evidence strongly suggests that the genetic background of a tumor can determine its sensitivity to PI3K inhibitors. The most well-studied biomarkers include mutations in PIK3CA and the status of the PTEN tumor suppressor gene.
PIK3CA Mutations
Activating mutations in the PIK3CA gene, particularly in the helical and kinase domains, are frequently observed in various cancers, including breast and colorectal cancer.[4][5] These mutations lead to constitutive activation of the PI3Kα isoform, rendering cancer cells dependent on this pathway for their growth and survival. Consequently, tumors harboring PIK3CA mutations are often hypersensitive to PI3Kα-selective inhibitors.[2][6]
Studies on the closely related pan-PI3K inhibitor GDC-0941 have demonstrated that cancer cell lines with PIK3CA mutations exhibit significantly lower IC50 values (a measure of drug potency) compared to their wild-type counterparts.[2] While direct comprehensive studies on this compound across a wide panel of cell lines are limited in the public domain, the available data for PI3Kα-selective inhibitors strongly supports PIK3CA mutation status as a primary predictive biomarker for sensitivity.
PTEN Loss
The tumor suppressor PTEN is a phosphatase that negatively regulates the PI3K pathway by dephosphorylating PIP3.[7] Loss of PTEN function, either through mutation or deletion, leads to the accumulation of PIP3 and subsequent activation of AKT signaling.[7] In some cancer types, PTEN-deficient tumors have shown dependence on the p110β isoform of PI3K rather than p110α.[7] However, in other contexts, PTEN loss has been associated with sensitivity to PI3K inhibitors.[3] Therefore, while PTEN status is a critical factor in PI3K pathway activation, its predictive value for this compound sensitivity may be more context-dependent compared to PIK3CA mutations.
Comparative Performance of PI3K Inhibitors Based on Biomarker Status
The following table summarizes preclinical data on the sensitivity of various cancer cell lines to PI3K inhibitors, including this compound and the pan-PI3K inhibitor GDC-0941, in relation to their PIK3CA and PTEN status. This data is compiled from multiple studies to provide a comparative overview.
| Cell Line | Cancer Type | PIK3CA Status | PTEN Status | This compound IC50 (µM) | GDC-0941 IC50 (µM) |
| PC-3 | Prostate | Wild-Type | Null | 2.2[8] | 0.47 |
| HCT116 | Colorectal | H1047R Mutant | Wild-Type | - | 0.14 |
| T47D | Breast | H1047R Mutant | Wild-Type | - | 0.12 |
| MDA-MB-468 | Breast | Wild-Type | Null | - | 1.3 |
| MCF7 | Breast | E545K Mutant | Wild-Type | - | 0.14 |
Experimental Protocols for Biomarker Discovery
The identification of predictive biomarkers for drug sensitivity relies on robust and reproducible experimental methodologies. The following section details key experimental protocols used in the preclinical evaluation of PI3K inhibitors.
Workflow for Biomarker Discovery
A typical preclinical workflow for identifying biomarkers of sensitivity to a targeted therapy like this compound involves several key stages, from initial cell line screening to in-depth molecular analysis.
Determination of Half-Maximal Inhibitory Concentration (IC50)
Objective: To quantify the in vitro potency of this compound and other PI3K inhibitors against a panel of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium
-
This compound and other PI3K inhibitors (dissolved in DMSO)
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader
Protocol (MTT Assay):
-
Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and other inhibitors in complete growth medium.
-
Remove the overnight culture medium from the cells and add the drug-containing medium. Include a vehicle control (DMSO) and a no-drug control.
-
Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the no-drug control for each drug concentration.
-
Plot the percentage of viability against the logarithm of the drug concentration and use a non-linear regression model to determine the IC50 value.[8]
Reverse Phase Protein Array (RPPA)
Objective: To perform high-throughput, quantitative analysis of protein expression and phosphorylation status in cancer cell lysates to assess the activation of the PI3K/AKT/mTOR pathway and other signaling networks.
Materials:
-
Cancer cell lysates
-
RPPA lysis buffer
-
Nitrocellulose-coated slides
-
Aushon 2470 Arrayer or similar
-
Primary antibodies against total and phosphorylated proteins of interest (e.g., p-AKT, p-S6)
-
Secondary antibodies conjugated to a detection molecule
-
Detection reagents
-
Slide scanner and image analysis software
Protocol Overview:
-
Lysate Preparation: Lyse cancer cells using a specialized RPPA lysis buffer to preserve protein phosphorylation. Determine the protein concentration of each lysate.[9]
-
Serial Dilution and Printing: Prepare serial dilutions of each cell lysate. Print the lysates onto nitrocellulose-coated slides using a robotic arrayer. Include control lysates for quality control and normalization.[2][10]
-
Immunodetection: Incubate each slide with a specific primary antibody that targets a single protein or phosphoprotein.
-
Signal Amplification and Detection: Wash the slides and incubate with a labeled secondary antibody. Use a signal amplification system to enhance the detection of the target protein.
-
Scanning and Image Analysis: Scan the slides using a high-resolution scanner. Use specialized software to quantify the spot intensity for each sample.
-
Data Normalization and Analysis: Normalize the spot intensities to the total protein concentration of each lysate. The normalized data can then be used to compare the relative abundance of specific proteins and phosphoproteins across different cell lines and treatment conditions.[2][10]
Conclusion and Future Directions
The available preclinical data strongly indicate that the presence of activating PIK3CA mutations is a robust predictive biomarker for sensitivity to the PI3Kα-selective inhibitor this compound. While PTEN loss also leads to PI3K pathway activation, its predictive value for this compound may be more nuanced and require further investigation. The use of high-throughput screening of diverse cancer cell lines, coupled with comprehensive genomic and proteomic profiling, is a powerful strategy for the discovery and validation of such biomarkers.
As this compound and other PI3K inhibitors advance through clinical development, the integration of these biomarker strategies will be crucial for patient stratification and for maximizing the therapeutic benefit of this class of drugs. Future studies should focus on obtaining more direct comparative data for this compound across a wider range of cancer types and on exploring the role of other potential biomarkers and resistance mechanisms.
References
- 1. mdpi.com [mdpi.com]
- 2. Reverse Phase Protein Array Protocols & Workflow | BCM [bcm.edu]
- 3. Genomic Determinants of PI3K Pathway Inhibitor Response in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting PI3K family with small-molecule inhibitors in cancer therapy: current clinical status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PIK3CA mutation / PTEN expression status predicts response of colon cancer cells to the EGFR inhibitor cetuximab - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K inhibition in breast cancer: Identifying and overcoming different flavors of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PTEN-deficient cancers depend on PIK3CB - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Reverse Phase Protein Array Policies | BCM [bcm.edu]
- 10. Bioinformatics Pipeline: Protein Expression - GDC Docs [docs.gdc.cancer.gov]
A Comparative Guide to the Pharmacokinetic Profiles of GDC-0326 and Taselisib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of two selective phosphoinositide 3-kinase (PI3K) inhibitors, GDC-0326 and taselisib (GDC-0032). Both compounds, developed by Genentech, target the PI3K/AKT/mTOR signaling pathway, a critical cascade often dysregulated in cancer. This document summarizes key pharmacokinetic parameters, details experimental methodologies, and visualizes relevant biological and experimental frameworks to aid in research and development decisions.
Pharmacokinetic Data Summary
The following tables summarize the available quantitative pharmacokinetic data for this compound and taselisib from preclinical and clinical studies.
Table 1: Preclinical Pharmacokinetic Parameters of this compound
| Species | Dose and Route | Clearance (CL) | Volume of Distribution (Vd) | Half-life (t½) | Bioavailability (F) | Cmax | AUC |
| Rat | 1 mg/kg IV; 5 mg/kg PO | Low | - | - | High | - | - |
| Mouse | 1 mg/kg IV; 25 mg/kg PO | Low | - | - | High | - | - |
Table 2: Preclinical and Clinical Pharmacokinetic Parameters of Taselisib (GDC-0032)
| Species | Dose and Route | Clearance (CL/F) | Volume of Distribution (Vd) | Half-life (t½) | Bioavailability (F) | Cmax | AUC |
| Rat | - | - | - | - | 35.9% (fraction absorbed) | - | - |
| Dog | - | - | - | - | 71.4% (fraction absorbed) | - | - |
| Human (Phase 1) | 3-16 mg, once daily | 4320 - 9150 mL/hr | - | ~40 hours[2][3] | 57.4% | - | - |
Experimental Protocols
In Vivo Pharmacokinetic Studies of this compound
Preclinical pharmacokinetic studies for this compound were conducted in male Sprague-Dawley rats and female NCR nude mice[1].
-
Rat Protocol:
-
Intravenous (IV) Administration: A single dose of 1 mg/kg was administered. The formulation consisted of the compound dissolved in 60% PEG400 and 10% Ethanol.
-
Oral (PO) Administration: A single dose of 5 mg/kg was administered by oral gavage. The formulation was a suspension in 0.5% methylcellulose with 0.2% Tween 80 (MCT).
-
-
Mouse Protocol:
-
Intravenous (IV) Administration: A single dose of 1 mg/kg was administered. The formulation was the same as for the rat IV administration.
-
Oral (PO) Administration: A single dose of 25 mg/kg was administered by oral gavage in the same MCT vehicle as the rat PO study.
-
Blood samples were collected at various time points post-administration to determine the plasma concentration of this compound over time.
In Vivo Pharmacokinetic Studies of Taselisib (GDC-0032)
Pharmacokinetic studies for taselisib have been conducted in rats, dogs, and humans.
-
Preclinical Protocol (Rats and Dogs):
-
Clinical Protocol (Phase 1 Study in Humans):
-
Patients with advanced solid tumors received once-daily oral doses of taselisib ranging from 3 to 16 mg[2][3].
-
Pharmacokinetic parameters were determined after a single dose and at steady state. The mean half-life was approximately 40 hours[2][3].
-
Absolute bioavailability in humans was determined to be 57.4%[4][5].
-
Signaling Pathway and Experimental Workflow
PI3K/AKT/mTOR Signaling Pathway
Both this compound and taselisib are inhibitors of the PI3K pathway. This compound is a selective inhibitor of the PI3Kα isoform, while taselisib is a potent inhibitor of PI3K with greater sensitivity for the mutant PI3Kα isoform. Inhibition of PI3K prevents the phosphorylation of PIP2 to PIP3, which in turn blocks the activation of downstream effectors like AKT and mTOR, ultimately leading to decreased cell proliferation and survival.
Generalized In Vivo Pharmacokinetic Experimental Workflow
The following diagram illustrates a typical workflow for preclinical in vivo pharmacokinetic studies, such as those conducted for this compound and taselisib.
References
- 1. The Rational Design of Selective Benzoxazepin Inhibitors of the α-Isoform of Phosphoinositide 3-Kinase Culminating in the Identification of (S)-2-((2-(1-Isopropyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl)oxy)propanamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Phase I Dose Escalation Study of Taselisib (GDC-0032), an Oral PI3K Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Absorption, Metabolism, and Excretion of Taselisib (GDC-0032), a Potent β-Sparing PI3K Inhibitor in Rats, Dogs, and Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of GDC-0326: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of investigational compounds like GDC-0326 is a critical component of laboratory safety and environmental responsibility. While this compound is not classified as a hazardous substance according to available Safety Data Sheets (SDSs), its nature as a biologically active PI3Kα inhibitor necessitates cautious handling and disposal. This guide provides a comprehensive, step-by-step approach to ensure the safe management of this compound waste, from neat compound to contaminated labware.
Key Safety and Handling Information
Adherence to proper safety protocols is paramount when handling any chemical, including this compound. The following table summarizes key safety information derived from supplier SDSs.
| Parameter | Information | Source |
| Hazard Classification | Not classified as a hazardous substance. | Cayman Chemical SDS, GlpBio SDS |
| Personal Protective Equipment (PPE) | Standard laboratory attire: safety glasses, gloves, and a lab coat. | General Laboratory Practice |
| In case of Skin Contact | Wash off with soap and plenty of water. | GlpBio SDS |
| In case of Eye Contact | Flush eyes with water as a precaution. | GlpBio SDS |
| In case of Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. | GlpBio SDS |
| In case of Inhalation | If breathed in, move person into fresh air. If not breathing, give artificial respiration. | GlpBio SDS |
| Environmental Precautions | Do not let product enter drains. | Cayman Chemical SDS |
Step-by-Step Disposal Procedures for this compound
The following procedures are based on a combination of information from this compound SDSs and standard laboratory practices for the disposal of non-hazardous chemical waste.
1. Disposal of Unused or Expired this compound (Neat Compound):
-
Do not dispose of solid this compound in the regular trash.
-
Do not flush down the drain.
-
Waste Characterization: Although not classified as hazardous, it is best practice to treat investigational compounds with unknown long-term environmental effects as chemical waste.
-
Packaging:
-
Place the original container with the unused compound into a larger, sealable, and clearly labeled outer container.
-
The label on the outer container should include "Waste this compound," the quantity, and the date.
-
-
Storage: Store the packaged waste in a designated chemical waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.
2. Disposal of this compound Solutions:
-
Aqueous Solutions:
-
Small quantities of dilute aqueous solutions may be permissible for drain disposal depending on local regulations and institutional policies. Always consult your EHS office before disposing of any chemical down the drain.
-
If drain disposal is not permitted, collect the aqueous waste in a clearly labeled, sealable container. The label should specify "Aqueous Waste with this compound" and the approximate concentration.
-
-
Organic Solvent Solutions:
-
Never dispose of organic solvent solutions down the drain.
-
Collect all waste solutions containing this compound and organic solvents in a designated, properly labeled hazardous waste container for flammable liquids.
-
Ensure the waste container is compatible with the solvent used.
-
Follow your institution's procedures for the disposal of halogenated or non-halogenated solvent waste.
-
-
Storage and Disposal: Store the waste solvent containers in a designated satellite accumulation area and arrange for disposal through your EHS office.
3. Disposal of Contaminated Labware and Personal Protective Equipment (PPE):
-
Solid Waste:
-
Items such as pipette tips, centrifuge tubes, and gloves that are contaminated with this compound should be collected in a designated, labeled solid waste container.
-
The container should be lined with a durable plastic bag.
-
The label should read "Solid Waste Contaminated with this compound."
-
-
Sharps:
-
Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
-
-
Glassware:
-
Decontaminate glassware by rinsing with an appropriate solvent. Collect the rinsate as chemical waste.
-
After decontamination, the glassware can typically be washed and reused or disposed of in a broken glass container.
-
-
Disposal: Once the solid waste containers are full, seal them and arrange for pickup and disposal through your institution's EHS office.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of different forms of this compound waste.
Caption: A flowchart illustrating the proper disposal pathways for different forms of this compound waste.
By following these procedures and the accompanying workflow, researchers can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment, thereby fostering a culture of safety and responsibility within the laboratory. Always defer to your institution's specific guidelines and consult with your EHS office when in doubt.
Essential Safety and Logistical Information for Handling GDC-0326
This document provides crucial safety protocols and logistical guidance for researchers, scientists, and drug development professionals handling GDC-0326. The following procedures are designed to ensure the safe handling, use, and disposal of this potent phosphoinositide 3-kinase (PI3K) inhibitor. Adherence to these guidelines is essential to minimize exposure risks and maintain a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a potent, selective PI3Kα inhibitor.[1][2] While a specific Safety Data Sheet (SDS) was not located, the compound should be handled with the same precautions as other highly potent powdered compounds and antineoplastic agents. The primary risks associated with handling this compound in its powdered form are inhalation and dermal exposure.
Recommended Personal Protective Equipment (PPE):
| Task | Required PPE |
| Handling Solid Compound (Weighing, Aliquoting) | Double Chemotherapy Gloves, Disposable Gown, N95 Respirator, and Goggles.[3] |
| Handling Solubilized Compound | Nitrile Gloves, Laboratory Coat, and Safety Glasses. |
| Administering to Animals | Double Chemotherapy Gloves, Disposable Gown, and Safety Glasses or Face Shield. |
| Waste Disposal | Double Chemotherapy Gloves, Disposable Gown, and Safety Glasses. |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound is critical to prevent contamination and ensure user safety.
Workflow for Handling this compound:
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Procedures:
-
Receiving: Upon receipt, inspect the container for any damage or leaks. The product is typically shipped at ambient temperature as a non-hazardous chemical.
-
Storage: Store the solid compound in a dry, dark place. For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), store at -20°C.[1] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to a year.[1]
-
Preparation of Stock Solutions: All handling of the solid compound, including weighing and solubilization, should be conducted in a certified chemical fume hood, a glove box, or a similar containment system to prevent inhalation of the powder.[4][5][6]
-
Solubilization: this compound is soluble in DMSO.[1] For in vivo studies, various formulations using PEG300, Tween-80, corn oil, or SBE-β-CD have been documented.[2]
Disposal Plan
Waste containing this compound, including contaminated PPE, vials, and solutions, must be treated as hazardous chemical waste.
Waste Segregation and Disposal Protocol:
Caption: Waste disposal workflow for this compound.
-
Solid Waste: Dispose of all contaminated disposable items, such as gloves, gowns, and empty vials, in a clearly labeled hazardous waste container.
-
Liquid Waste: Collect all unused solutions and contaminated media in a designated, sealed hazardous liquid waste container.
-
Sharps Waste: Dispose of contaminated needles and syringes in a puncture-resistant sharps container designated for hazardous chemical waste.
-
Decontamination: Decontaminate work surfaces with an appropriate solvent (e.g., 70% ethanol) followed by a suitable laboratory detergent.
-
Final Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.
Quantitative Data
The following tables summarize the key quantitative properties of this compound.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₉H₂₂N₆O₃ |
| Molecular Weight | 382.42 g/mol |
| CAS Number | 1282514-88-8 |
| Appearance | Solid powder |
Table 2: Biological Activity
| Target | Kᵢ |
| PI3Kα | 0.2 nM[1][2] |
| PI3Kβ | 26.6 nM[1] |
| PI3Kδ | 4 nM[1] |
| PI3Kγ | 10.2 nM[1] |
Table 3: Solubility Information
| Solvent | Concentration |
| DMSO | 76 mg/mL (198.73 mM)[1] |
| Aqueous Media (pH 7.4) | 82 µg/mL (Thermodynamic Solubility)[2] |
Experimental Protocols
In Vitro Protocol: Inhibition of PI3K Signaling
This protocol describes the treatment of cells to assess the inhibitory effect of this compound on the PI3K pathway.
Experimental Workflow:
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
